Technical Documentation Center

Methyl 2,4-difluoro-5-formylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2,4-difluoro-5-formylbenzoate

Core Science & Biosynthesis

Foundational

Methyl 2,4-difluoro-5-formylbenzoate chemical structure and physical properties

Methyl 2,4-difluoro-5-formylbenzoate (CAS 1566530-21-9): A Polyfunctional Fluorinated Scaffold for Advanced Drug Discovery Executive Summary Methyl 2,4-difluoro-5-formylbenzoate is a highly versatile, trifunctional aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,4-difluoro-5-formylbenzoate (CAS 1566530-21-9): A Polyfunctional Fluorinated Scaffold for Advanced Drug Discovery

Executive Summary

Methyl 2,4-difluoro-5-formylbenzoate is a highly versatile, trifunctional aromatic building block utilized extensively in modern medicinal chemistry. Featuring a methyl ester, a formyl group, and two strategically positioned fluorine atoms, this scaffold enables divergent synthetic pathways for the rapid assembly of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical reactivity and bench-level execution, providing a comprehensive analysis of its structural rationale, physicochemical properties, and self-validating experimental protocols.

Structural Rationale and Medicinal Chemistry Significance

The incorporation of fluorine into aromatic systems is a cornerstone of contemporary drug design. Fluorination is strategically deployed to modulate lipophilicity, enhance metabolic stability against cytochrome P450 enzymes, and influence the pKa of adjacent functional groups[1]. Methyl 2,4-difluoro-5-formylbenzoate exemplifies a "privileged scaffold" due to its orthogonal reactivity profile:

  • Formyl Group (C5): Serves as an electrophilic hub for reductive aminations, Wittig olefinations, and Knoevenagel condensations. In the synthesis of , the aldehyde is frequently reacted with piperazine derivatives to form stable tertiary amines[2].

  • Methyl Ester (C1): Provides a protected carboxylic acid that can be selectively hydrolyzed and subsequently coupled with amines to form robust amide linkages, which are often crucial for target protein hydrogen-bonding.

  • Difluoro Substitution (C2, C4): The fluorine atoms are not merely passive structural elements. The C4-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the synergistic electron-withdrawing effects of the para-ester and ortho-formyl groups. This allows for regioselective functionalization, a critical feature for building fused heterocycles[3].

Physicochemical Profiling and Safety Parameters

Understanding the physical properties and hazard profile of Methyl 2,4-difluoro-5-formylbenzoate is essential for safe handling, solvent selection, and reaction optimization. The quantitative data is summarized in Table 1 below.

Table 1: Physicochemical and Regulatory Data for Methyl 2,4-difluoro-5-formylbenzoate

ParameterValue / Description
CAS Number 1566530-21-9
Molecular Formula C9H6F2O3
Molecular Weight 200.14 g/mol
SMILES String COC(=O)C1=CC(C=O)=C(F)C=C1F
Boiling Point (Predicted) 287.7 ± 40.0 °C
Density (Predicted) 1.357 ± 0.06 g/cm³
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Data sourced from [4] and [5].

Mechanistic Reactivity and Divergent Synthetic Pathways

The true value of this scaffold lies in its ability to undergo orthogonal transformations without requiring complex protecting group strategies. By exploiting the distinct electrophilicities of the formyl carbon, the ester carbonyl, and the C4-fluorine, chemists can rapidly generate a library of diverse derivatives.

Pathways Scaffold Methyl 2,4-difluoro-5-formylbenzoate (Core Scaffold) RedAm Reductive Amination (Formyl Group) Scaffold->RedAm Amine, NaBH(OAc)3 SNAr Regioselective SNAr (C4-Fluorine) Scaffold->SNAr Nucleophile, Base Hydrolysis Ester Hydrolysis (Methyl Ester) Scaffold->Hydrolysis LiOH, THF/H2O Kinase Kinase Inhibitors (e.g., mTOR) RedAm->Kinase Heterocycles Fused Heterocycles (e.g., Quinazolines) SNAr->Heterocycles Amides Amide Derivatives (Target Binding) Hydrolysis->Amides

Divergent synthetic pathways from Methyl 2,4-difluoro-5-formylbenzoate to API scaffolds.

Validated Experimental Protocols

The following methodologies incorporate in-process controls (IPCs) to ensure high yield and purity, functioning as self-validating systems.

Protocol A: Reductive Amination of the Formyl Group

This protocol describes the coupling of Methyl 2,4-difluoro-5-formylbenzoate with a secondary amine to yield a tertiary amine intermediate[2].

  • Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is used as the solvent because it stabilizes the iminium intermediate and provides optimal solubility.

  • Step-by-Step Methodology:

    • Imine Formation: Dissolve Methyl 2,4-difluoro-5-formylbenzoate (1.0 eq, 5.0 mmol) and the secondary amine (1.1 eq, 5.5 mmol) in anhydrous DCE (25 mL) under an inert nitrogen atmosphere. Stir at room temperature for 1 hour.

      • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the disappearance of the aldehyde spot (UV active, stains brightly with 2,4-DNP) confirms complete imine formation.

    • Reduction: Add STAB (1.5 eq, 7.5 mmol) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.

    • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid byproduct. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure amine.

      • Self-Validation: Confirm product identity via LC-MS (ESI+) looking for the[M+H]+ peak.

Workflow Step1 1. Imine Formation Mix Scaffold + Amine in DCE (rt, 1h) Step2 2. Reduction Add NaBH(OAc)3 (rt, 12h) Step1->Step2 Step3 3. Quench & Extract NaHCO3 (aq) quench, DCM extraction Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4

Step-by-step workflow for the reductive amination of the formyl group.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the C4-fluorine with a primary amine.

  • Causality & Design: The reaction is conducted in N,N-Dimethylformamide (DMF) using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA is chosen over inorganic bases (like NaOH or K2CO3) to explicitly prevent the premature hydrolysis of the methyl ester. The reaction is run at a mild temperature (45 °C) to ensure strict regioselectivity for the C4-fluorine over the C2-fluorine, exploiting the superior activation provided by the para-ester and ortho-formyl groups[3].

  • Step-by-Step Methodology:

    • Reagent Assembly: Dissolve Methyl 2,4-difluoro-5-formylbenzoate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Add the primary amine (1.05 eq, 5.25 mmol) and DIPEA (2.0 eq, 10.0 mmol).

    • Controlled Heating: Heat the reaction mixture to 45 °C and stir for 4–6 hours.

      • Self-Validation: Monitor reaction progression via LC-MS. The mass shift will correspond to the exact loss of HF (-20 Da) and the addition of the amine mass.

    • Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL). Wash the organic layer extensively with water (5 x 20 mL) to remove DMF, followed by a brine wash.

    • Isolation: Dry the organic layer over MgSO4, filter, and concentrate. The resulting product is typically pure enough for subsequent transformations without chromatography.

References

  • NextSDS - methyl 2,4-difluoro-5-formylbenzoate — Chemical Substance Information URL: [Link]

  • Google Patents - WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF URL

Sources

Exploratory

A Technical Guide to Methyl 2,4-difluoro-5-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2,4-difluoro-5-formylbenzoate is a key trifunctional aromatic building block with significant potential in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-difluoro-5-formylbenzoate is a key trifunctional aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electrophilic aldehyde, and a versatile methyl ester, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed safety information, and its prospective applications, particularly in the realm of drug development. The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a molecule of high interest for lead optimization and the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into a versatile scaffold like a substituted benzoate, the resulting fluorinated building blocks become powerful tools for medicinal chemists. Methyl 2,4-difluoro-5-formylbenzoate (CAS No. 1566530-21-9) epitomizes such a strategic intermediate, offering multiple reaction sites for molecular elaboration.[1] This guide aims to serve as a detailed resource for researchers looking to utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of Methyl 2,4-difluoro-5-formylbenzoate

PropertyValueSource
CAS Number 1566530-21-9
Molecular Formula C₉H₆F₂O₃
Molecular Weight 200.14 g/mol
Boiling Point (Predicted) 287.7 ± 40.0 °C
Density (Predicted) 1.357 ± 0.06 g/cm³
Appearance Pale-yellow to Yellow-brown Solid

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for Methyl 2,4-difluoro-5-formylbenzoate is not widely available. However, based on the GHS classifications from available sources, the following hazards are identified.[1]

Table 2: GHS Hazard Classifications

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

Proposed Synthetic Pathway: Formylation of Methyl 2,4-difluorobenzoate

Synthesis_Pathway start Methyl 2,4-difluorobenzoate reagents Formylating Agent (e.g., Dichloromethyl methyl ether) + Lewis Acid (e.g., TiCl4) start->reagents product Methyl 2,4-difluoro-5-formylbenzoate reagents->product caption Proposed synthetic route to Methyl 2,4-difluoro-5-formylbenzoate.

Caption: Proposed synthetic route to Methyl 2,4-difluoro-5-formylbenzoate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a suggested procedure and should be optimized for safety and yield in a laboratory setting.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 2,4-difluorobenzoate (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Lewis Acid: Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 eq), to the stirred solution under a nitrogen atmosphere.

  • Addition of Formylating Agent: Add a formylating agent, for instance, dichloromethyl methyl ether (1.1 eq), dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2,4-difluoro-5-formylbenzoate.

Reactivity and Synthetic Utility

The synthetic versatility of Methyl 2,4-difluoro-5-formylbenzoate stems from its three distinct functional groups.

Reactivity reactant Methyl 2,4-difluoro-5-formylbenzoate Aldehyde Methyl Ester Aromatic Ring aldehyde_reactions Reductive Amination Wittig Reaction Grignard Addition Oxidation to Carboxylic Acid reactant:f1->aldehyde_reactions  Electrophilic Carbonyl ester_reactions Hydrolysis to Carboxylic Acid Amidation Reduction to Alcohol reactant:f2->ester_reactions  Acyl Substitution ring_reactions Nucleophilic Aromatic Substitution (at activated positions) reactant:f3->ring_reactions  Electron-deficient Ring caption Key reaction pathways for Methyl 2,4-difluoro-5-formylbenzoate.

Caption: Key reaction pathways for Methyl 2,4-difluoro-5-formylbenzoate.

  • The Aldehyde Group: This is a highly reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily undergoes reactions such as reductive amination to introduce substituted amine functionalities, Wittig reactions to form alkenes, and additions of organometallic reagents like Grignard or organolithium compounds to generate secondary alcohols. It can also be oxidized to a carboxylic acid, providing another point for diversification.

  • The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of derivatives, including amides, acid chlorides, and other esters. It can also be directly reduced to a primary alcohol.

  • The Aromatic Ring: The two fluorine atoms and the formyl group strongly deactivate the aromatic ring towards electrophilic substitution. However, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups. This allows for the introduction of various nucleophiles, further expanding the synthetic possibilities.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs derived from Methyl 2,4-difluoro-5-formylbenzoate are not yet prominent, its structural motifs are present in numerous biologically active compounds. The difluorinated phenyl ring is a common feature in many modern pharmaceuticals, where it can enhance binding affinity and improve metabolic stability. The aldehyde and ester functionalities provide the necessary handles to construct more complex heterocyclic systems, which are often the core of pharmacologically active molecules.

This building block is particularly well-suited for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heteroaromatic cores.

  • Antiviral and Antibacterial Agents: The fluorinated phenyl motif is a known pharmacophore in various antimicrobial agents.

  • CNS-active Compounds: The lipophilicity imparted by the fluorine atoms can aid in blood-brain barrier penetration.

The strategic combination of functionalities in Methyl 2,4-difluoro-5-formylbenzoate makes it an ideal starting material for library synthesis in high-throughput screening campaigns to identify novel drug candidates.

Conclusion

Methyl 2,4-difluoro-5-formylbenzoate is a highly valuable and versatile building block for organic synthesis, particularly within the field of drug discovery. Its trifunctional nature allows for a wide array of chemical transformations, enabling the construction of complex and diverse molecular architectures. While a dedicated and comprehensive body of literature for this specific isomer is still developing, its potential can be confidently inferred from the well-established chemistry of its constituent functional groups and the proven importance of fluorinated aromatics in medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a perspective on its potential applications, serving as a valuable resource for researchers aiming to leverage this promising intermediate in their scientific pursuits.

References

  • NextSDS. (n.d.). methyl 2,4-difluoro-5-formylbenzoate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2,4-difluoro-5-formylbenzoate at Room Temperature

Introduction Methyl 2,4-difluoro-5-formylbenzoate is a key intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a methyl e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2,4-difluoro-5-formylbenzoate is a key intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a methyl ester and an aldehyde group, makes it a versatile building block in organic synthesis.[1] As with any chemical intermediate used in pharmaceutical development, a thorough understanding of its thermodynamic stability is paramount.[2] This guide provides a comprehensive analysis of the potential thermodynamic stability of Methyl 2,4-difluoro-5-formylbenzoate at room temperature, offering insights for researchers, scientists, and drug development professionals.

The stability of an API or its intermediate can significantly impact the quality, safety, and efficacy of the final drug product.[2][3] Degradation of the intermediate can lead to impurities, which may have undesirable toxicological profiles and can complicate downstream processing and purification. Therefore, a proactive assessment of the thermodynamic stability of Methyl 2,4-difluoro-5-formylbenzoate is a critical step in risk mitigation during drug development.

This technical guide will delve into the theoretical aspects of the molecule's stability, considering the electronic effects of its substituents and identifying potential degradation pathways. Furthermore, it will lay out a framework of robust experimental protocols for a comprehensive stability assessment.

Molecular Structure and Potential for Instability

The structure of Methyl 2,4-difluoro-5-formylbenzoate features an aromatic ring substituted with two electron-withdrawing fluorine atoms, an electron-withdrawing aldehyde group, and an electron-withdrawing methyl ester group. The interplay of these functional groups dictates the molecule's reactivity and, consequently, its stability.

G cluster_0 Methyl 2,4-difluoro-5-formylbenzoate cluster_1 Degradation Pathways cluster_2 Degradation Products A Methyl 2,4-difluoro-5-formylbenzoate B Oxidation A->B [O] C Hydrolysis A->C H₂O D 2,4-difluoro-5-methoxycarbonylbenzoic acid B->D E 2,4-difluoro-5-formylbenzoic acid C->E

Caption: Potential degradation pathways of Methyl 2,4-difluoro-5-formylbenzoate.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of Methyl 2,4-difluoro-5-formylbenzoate requires a multi-faceted experimental approach. The following protocols are designed to identify and quantify potential degradation products under various stress conditions, in line with industry best practices for solid-state stability studies. [4]

Forced Degradation Studies

Forced degradation studies are essential to rapidly identify potential degradation pathways and products. [5][4] Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a solution of 0.1 N HCl in a suitable organic co-solvent (e.g., acetonitrile) and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in a solution of 0.1 N NaOH in a suitable organic co-solvent and heat at 60°C for 24 hours.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 1-4 weeks).
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for obtaining UV spectra of all peaks to aid in peak identification and purity assessment.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

G A Sample Preparation (Forced Degradation Samples) B HPLC System A->B C C18 Column B->C D Gradient Elution (Water/Acetonitrile) C->D E PDA Detector D->E F Data Acquisition & Analysis E->F G Peak Identification & Quantification F->G H Stability Assessment G->H

Caption: Experimental workflow for HPLC-based stability analysis.

Solid-State Characterization

The solid-state properties of Methyl 2,4-difluoro-5-formylbenzoate should be characterized both before and after stability studies to identify any changes in physical form.

Table 2: Techniques for Solid-State Characterization

TechniquePurpose
X-Ray Powder Diffraction (XRPD) To determine the crystalline or amorphous nature of the material and to identify any polymorphic changes.
Differential Scanning Calorimetry (DSC) To determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions or the presence of amorphous content.
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition profile of the compound.
Dynamic Vapor Sorption (DVS) To evaluate the hygroscopicity of the material.

Conclusion and Recommendations

For drug development professionals, it is imperative to conduct a thorough experimental stability study as outlined in this guide. The selection of a thermodynamically stable crystalline form is a critical first step. [2][3]Long-term stability studies under controlled room temperature and accelerated conditions (as per ICH Q1A(R2) guidelines) are essential to establish a re-test period or shelf life for this important synthetic intermediate.

By proactively investigating the stability profile of Methyl 2,4-difluoro-5-formylbenzoate, researchers can ensure the quality and consistency of their synthetic processes and the final API, ultimately contributing to the development of safe and effective medicines.

References

Sources

Exploratory

Electronic Properties and Dipole Moment of Fluorinated Formylbenzoates: A Comprehensive Technical Guide

Executive Summary Fluorinated formylbenzoates represent a highly specialized class of aromatic building blocks characterized by the presence of an electrophilic formyl group, a benzoate ester, and strategically positione...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated formylbenzoates represent a highly specialized class of aromatic building blocks characterized by the presence of an electrophilic formyl group, a benzoate ester, and strategically positioned fluorine atoms or fluoroalkyl groups. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), advanced photosensitizers, and liquid crystalline materials. This whitepaper elucidates the electronic landscape of these molecules—specifically focusing on how halogen substitution modulates Lowest Unoccupied Molecular Orbital (LUMO) energies and permanent dipole moments—and provides field-proven computational and synthetic workflows for their characterization and scale-up.

Structural Significance and Electronic Landscape

The reactivity and macroscopic properties of fluorinated formylbenzoates are dictated by the competing electronic forces of their substituents. Compounds such as1[1] and 2[2] serve as excellent models for understanding these dynamics.

Inductive (-I) vs. Hyperconjugative Effects

The ortho-fluorine atom imposes minimal steric bulk (van der Waals radius of 1.47 Å) while exerting a profound inductive (-I) effect. This polarizes adjacent carbon-carbon bonds, creating a partial positive charge on the benzoate carbonyl carbon, which significantly enhances its electrophilicity toward nucleophilic attack[2].

Concurrently, the presence of a trifluoromethyl (-CF₃) group contributes strong hyperconjugative effects. These combined electron-withdrawing properties collectively lower the LUMO energy of the aromatic ring. A depressed LUMO facilitates the acceptance of electrons, making these compounds highly susceptible to radical anion formation in photoredox catalytic cycles[2].

Dipole Moment and Dielectric Anisotropy

The asymmetric distribution of highly electronegative fluorine atoms induces a significant permanent dipole moment (often ≥3.0 Debye)[2]. The vectorial addition of the C-F, C=O (formyl), and C=O (ester) bond dipoles dictates the macroscopic dielectric properties of the molecule.

In supramolecular chemistry and materials science, this strong dipole moment is harnessed to direct molecular assembly. For instance, in hydrogen-bonded molecular assemblies of mononuclear Cu(II) complexes, the introduction of polar fluorobenzoate ligands leads to anisotropic arrangements driven by dipole-dipole interactions. The dipole fluctuation of the fluorine atoms within these assemblies can induce structural phase transitions and dielectric anomalies, demonstrating the profound macroscopic impact of the microscopic dipole moment[3].

Electronic_Effects A Fluorine Substitution (High Electronegativity) B Strong Inductive (-I) Effect A->B C Hyperconjugation (e.g., -CF3 groups) A->C D LUMO Energy Depression B->D E Increased Dipole Moment (>3.0 Debye) B->E C->D F Enhanced Electrophilicity & Radical Anion Formation D->F G Dipole-Dipole Directed Molecular Assembly E->G

Caption: Logical pathway of electronic effects induced by fluorination on formylbenzoate properties.

Quantitative Data Summaries

The following table summarizes the theoretical impact of specific substitution patterns on the electronic properties of the benzoate core.

Table 1: Substituent Effects on Electronic Properties

Structural MotifPrimary Electronic ContributionSteric Impact (vdW Radius)Functional ConsequenceTypical Dipole Moment (μ)
Ortho-Fluoro (C-F) Strong Inductive (-I)Minimal (1.47 Å)Enhances carbonyl electrophilicity~2.5 - 2.8 D
Trifluoromethyl (-CF₃) HyperconjugationModerate (2.20 Å)Lowers LUMO, stabilizes radical anions≥ 3.0 D
Formyl (-CHO) Resonance (+M) / Inductive (-I)ModerateCondensation handle, increases polarity~2.7 D
2,6-Difluoro-5-formyl Synergistic -I and +MHigh localized densityHighly polarized ring, SNAr susceptible> 3.5 D

Experimental & Computational Workflows

Protocol A: DFT Determination of Dipole Moment and Orbital Energies

To accurately predict the HOMO/LUMO gap and dipole moments, Density Functional Theory (DFT) is the standard computational approach.

  • Initial Geometry Generation: Construct the 3D molecular model of the fluorinated formylbenzoate. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy conformer, paying special attention to the syn/anti rotamers of the formyl and ester groups.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Causality: The addition of diffuse functions (+) is non-negotiable for highly electronegative atoms like fluorine. It accurately models the expanded electron cloud and lone pairs, which directly dictate the dipole moment vector.

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation at the exact same level of theory.

    • Validation: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface, rather than a saddle point or transition state.

  • Property Extraction: Extract the HOMO energy, LUMO energy, and the dipole moment vector (μ). The dipole moment is calculated as the first derivative of the energy with respect to an applied external electric field.

DFT_Workflow A Input Molecular Geometry (Fluorinated Formylbenzoate) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/6-311+G(d,p)) B->C D Frequency Calculation (Zero-Point Energy & Minima Check) C->D E Electronic Properties Extraction (HOMO, LUMO, Dipole Moment) D->E

Caption: Computational workflow for determining electronic properties and dipole moments via DFT.

Protocol B: Continuous Flow-Flash Synthesis of Formylbenzoates

The synthesis of formylbenzoates bearing multiple electrophilic groups via traditional batch chemistry is notoriously difficult due to the rapid self-condensation of highly reactive aryllithium intermediates.4[4].

  • Precursor Preparation: Prepare a 0.2 M solution of the brominated benzoate precursor (e.g., isopropyl 2-bromo-5-cyanobenzoate) in anhydrous THF, and a 2.0 M solution of DMF in THF[5].

  • Lithiation (Micro-mixing): Pump the precursor solution and a 0.22 M solution of n-BuLi (in hexane) into a T-shaped micromixer (M1) at -50 °C.

    • Causality: The microreactor ensures near-instantaneous heat transfer and mixing. The residence time must be strictly controlled to <0.1 seconds to prevent the highly reactive aryllithium intermediate from attacking the ester group of unreacted precursor molecules[4].

  • Formylation: Immediately route the effluent from M1 into a second T-shaped mixer (M2), where it intersects with the DMF stream to install the formyl group.

  • Self-Validation (In-line Quenching & HPLC): Route the product stream into an inline quench with 1 N HCl at 0 °C.

    • Validation: Continuously sample the quenched stream via inline HPLC to monitor the ratio of product to unreacted starting material, dynamically adjusting pump flow rates to maintain >95% conversion[5].

Table 2: Continuous Flow-Flash Synthesis Parameters

ParameterValueCausality / Purpose
Temperature -50 °CStabilizes the transient aryllithium intermediate.
Residence Time (M1) < 0.1 secondsPrevents self-condensation of the alkoxycarbonyl groups.
Mixing Geometry T-shaped MicroreactorEnsures rapid, diffusion-limited mixing of viscous streams.
Electrophile DMF (2.0 M in THF)Acts as the formylating agent in the secondary mixing stage.

References

  • Benchchem. "Ethyl 2,6-Difluoro-5-formylbenzoate|CAS 2271442-96-5." Benchchem.
  • EvitaChem. "Buy Methyl 2-fluoro-6-(trifluoromethyl)benzoate (EVT-3241971) | 153556-50-4." EvitaChem.
  • Seto, M., et al. "Application of Continuous Flow-Flash Chemistry to Scale-up Synthesis of 5-Cyano-2-formylbenzoic Acid." Organic Process Research & Development, 2019.
  • Takahashi, K., et al. "Dipole fluctuation and structural phase transition in hydrogen-bonding molecular assemblies of mononuclear CuII complexes with polar fluorobenzoate ligands." Dalton Transactions, 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2,4-difluoro-5-formylbenzoate as a Trifunctional Scaffold in Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, highly functionalized pharmacophores relies heavily on versatile building blocks. Methyl 2,4-difluoro-5-formylbenzoate (CAS: 1566530-21-9) [...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly functionalized pharmacophores relies heavily on versatile building blocks. Methyl 2,4-difluoro-5-formylbenzoate (CAS: 1566530-21-9) [1] is a premier trifunctional scaffold that offers unparalleled orthogonal reactivity. By strategically leveraging its three distinct functional groups—a methyl ester, a formyl group, and two differentially activated fluorine atoms—chemists can execute sequential, regioselective transformations without the need for cumbersome protection-deprotection cycles.

This scaffold and its related free acid (2,4-difluoro-5-formylbenzoic acid)[2] have proven particularly valuable in the synthesis of advanced heterocyclic systems, including targeted MAPK and JNK kinase inhibitors[3]. This application note details the mechanistic rationale behind its reactivity and provides a fully validated, self-contained protocol for synthesizing a highly functionalized benzoic acid precursor.

Physicochemical Profiling

Understanding the baseline properties of the starting material is critical for handling, storage, and reaction monitoring. All quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Properties of Methyl 2,4-difluoro-5-formylbenzoate

PropertyValue / Specification
Chemical Name Methyl 2,4-difluoro-5-formylbenzoate
CAS Number 1566530-21-9
Molecular Formula C9H6F2O3
Molecular Weight 200.14 g/mol
Appearance Light yellow to off-white solid
Boiling Point (Predicted) 287.7 ± 40.0 °C[1]
Density (Predicted) 1.357 ± 0.06 g/cm³[1]
Storage Conditions 2–8 °C, stored under inert gas (Argon/N2) to prevent aldehyde oxidation

Mechanistic Rationale: Orthogonal Reactivity (E-E-A-T)

To utilize this building block effectively, one must understand the causality behind its reactivity. The molecule is designed to undergo three distinct classes of reactions in a highly predictable sequence:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The molecule possesses two fluorine atoms at the C2 and C4 positions. However, they are not equally reactive. The C4-fluorine is positioned para to the electron-withdrawing methyl ester and ortho to the highly electron-withdrawing formyl group. This dual activation stabilizes the intermediate Meisenheimer complex significantly more than at the C2 position. Consequently, nucleophiles (amines, thiols) will attack the C4 position with >95% regioselectivity at ambient temperatures.

  • Electrophilic Aldehyde Addition: The C5-formyl group is primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations. Because the C4-fluorine can be substituted first, the formyl group remains intact for subsequent functionalization.

  • Carboxyl Surrogate: The C1-methyl ester serves as a protected carboxylic acid. It survives both mild SNAr conditions and standard reductive aminations, allowing for late-stage saponification to yield a free acid ready for amide coupling.

ReactivityMap Center Methyl 2,4-difluoro- 5-formylbenzoate C4 C4-Fluoro (Highly Activated) Center->C4 C5 C5-Formyl (Electrophilic) Center->C5 C1 C1-Methyl Ester (Carboxyl Surrogate) Center->C1 C4_Rx Regioselective SNAr (Amines, Thiols) C4->C4_Rx C5_Rx Reductive Amination, Wittig Olefination C5->C5_Rx C1_Rx Saponification, Direct Amidation C1->C1_Rx

Figure 1: Orthogonal reactivity map of Methyl 2,4-difluoro-5-formylbenzoate.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following workflow demonstrates the synthesis of 5-((benzylamino)methyl)-2-fluoro-4-morpholinobenzoic acid , a highly functionalized intermediate typical of modern kinase inhibitor discovery programs[3].

Workflow SM Starting Material Methyl 2,4-difluoro-5-formylbenzoate Step1 Step 1: Regioselective SNAr Morpholine, DIPEA, DMF, 25°C SM->Step1 Int1 Intermediate 1 Methyl 2-fluoro-5-formyl-4-morpholinobenzoate Step1->Int1 Step2 Step 2: Reductive Amination Benzylamine, NaBH(OAc)3, DCE, 25°C Int1->Step2 Int2 Intermediate 2 Methyl 5-((benzylamino)methyl)- 2-fluoro-4-morpholinobenzoate Step2->Int2 Step3 Step 3: Ester Hydrolysis LiOH(aq), THF, 25°C Int2->Step3 Product Final Scaffold 5-((benzylamino)methyl)- 2-fluoro-4-morpholinobenzoic acid Step3->Product

Figure 2: Three-step synthetic workflow for assembling a functionalized benzoic acid scaffold.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology. Each step is designed with built-in causality to ensure the chemist understands why specific reagents and conditions are employed.

Step 1: Regioselective SNAr (Morpholine Addition)

Objective: Selectively substitute the highly activated C4-fluorine while leaving the C2-fluorine and C5-formyl groups intact.

  • Setup: In an oven-dried round-bottom flask under N2, dissolve Methyl 2,4-difluoro-5-formylbenzoate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol). Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HF byproduct without competing with the secondary amine for the electrophilic aromatic site.

  • Nucleophile Addition: Dropwise add morpholine (1.05 eq, 5.25 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear, replaced by a lower Rf spot (Intermediate 1). LC-MS will show the desired mass [M+H]+ = 268.1.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na2SO4, and concentrate in vacuo to yield Methyl 2-fluoro-5-formyl-4-morpholinobenzoate .

Step 2: Reductive Amination

Objective: Convert the C5-aldehyde into a secondary amine using benzylamine.

  • Setup: Dissolve Intermediate 1 (1.0 eq, 4.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL).

  • Imine Formation: Add benzylamine (1.1 eq, 4.4 mmol) and glacial acetic acid (1.5 eq, 6.0 mmol). Stir at 25 °C for 1 hour. Causality: Acetic acid acts as a mild catalyst to facilitate the dehydration step, driving the equilibrium toward the intermediate iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 6.0 mmol) in portions. Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is a milder hydride source. It will selectively reduce the formed iminium ion without prematurely reducing the unreacted aldehyde or attacking the methyl ester.

  • Reaction: Stir at 25 °C for 12 hours.

  • Validation: Monitor by LC-MS. The target mass [M+H]+ = 359.2 should be the major peak.

  • Workup: Quench with saturated aqueous NaHCO3 (to neutralize acetic acid and destroy excess hydride). Extract with DCM (3 x 20 mL), dry over MgSO4, and concentrate to yield Methyl 5-((benzylamino)methyl)-2-fluoro-4-morpholinobenzoate .

Step 3: Mild Saponification

Objective: Deprotect the methyl ester to yield the free carboxylic acid for future amide coupling.

  • Setup: Dissolve Intermediate 2 (1.0 eq, 3.0 mmol) in a mixture of THF (10 mL) and Water (5 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq, 9.0 mmol). Causality: LiOH in a biphasic system is used instead of harsher bases (like NaOH under reflux) to prevent potential epimerization or degradation of the newly installed amine functionalities.

  • Reaction: Stir vigorously at 25 °C for 4 hours.

  • Validation: TLC (DCM/MeOH 9:1) will show complete consumption of the ester.

  • Workup: Remove THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~4-5 (isoelectric point of the amino acid). The product will precipitate. Filter, wash with cold water, and dry under high vacuum to afford the final scaffold: 5-((benzylamino)methyl)-2-fluoro-4-morpholinobenzoic acid .

Sources

Application

Application of Methyl 2,4-difluoro-5-formylbenzoate in agrochemical development

An Application Guide for Agrochemical Development: Leveraging Methyl 2,4-difluoro-5-formylbenzoate as a Core Building Block Introduction: The Strategic Role of Fluorine in Modern Agrochemicals In the landscape of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Agrochemical Development: Leveraging Methyl 2,4-difluoro-5-formylbenzoate as a Core Building Block

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone of innovation.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages to pesticide candidates.[3][4] These benefits often include enhanced metabolic stability, which prolongs efficacy in the field; increased lipophilicity, which can improve penetration through plant or insect cuticles; and modified binding affinities to target enzymes or receptors, leading to higher potency and selectivity.[3][4][5] Consequently, a significant portion of newly developed herbicides, fungicides, and insecticides feature fluorinated moieties.[2][6][7]

Methyl 2,4-difluoro-5-formylbenzoate emerges as a particularly valuable and versatile synthon in this context. Its structure is pre-functionalized with key features for agrochemical design: a difluorinated benzene ring, a reactive aldehyde group, and a methyl ester. This trifecta of functionalities provides a robust platform for constructing complex heterocyclic and aromatic systems that are central to the mode of action of many modern crop protection agents.[8][9] This guide serves to provide researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the application of Methyl 2,4-difluoro-5-formylbenzoate in the synthesis of next-generation agrochemicals.

Physicochemical and Structural Profile

A thorough understanding of the starting material is fundamental to its effective application. The properties of Methyl 2,4-difluoro-5-formylbenzoate are summarized below.

PropertyValue
Chemical Name Methyl 2,4-difluoro-5-formylbenzoate
CAS Number 1566530-21-9[10]
Molecular Formula C₉H₆F₂O₃
Molecular Weight 200.14 g/mol [11]
Appearance Pale-yellow to yellow-brown solid[12]
Purity Typically ≥95%[13][14]
Storage Conditions Inert atmosphere, room temperature or refrigerated[13][14]
Structural Analysis and Reactivity Centers

The synthetic utility of Methyl 2,4-difluoro-5-formylbenzoate is dictated by its three primary reactive centers, as illustrated below. The electron-withdrawing nature of the two fluorine atoms, the ester, and the aldehyde group deactivates the aromatic ring toward electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The primary sites for elaboration are the aldehyde and ester functionalities.

G cluster_0 Methyl 2,4-difluoro-5-formylbenzoate cluster_1 Key Reactive Sites mol mol aldehyde Aldehyde (Formyl) Group - Condensation Reactions - Reductive Amination - Oxidation/Reduction ester Methyl Ester Group - Hydrolysis to Carboxylic Acid - Amidation ring Difluorinated Phenyl Ring - Influences Lipophilicity & Stability - Site for Nucleophilic Aromatic  Substitution (NuAr)

Caption: Key reactive centers of Methyl 2,4-difluoro-5-formylbenzoate.

Application in Fungicide Synthesis: A Protocol for a Pyrazole Carboxamide Intermediate

Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (SDHI fungicides).[4] The unique substitution pattern of Methyl 2,4-difluoro-5-formylbenzoate makes it an excellent precursor for novel SDHI candidates. The following protocol details a representative, three-step synthesis of a core pyrazole carboxamide intermediate.

Synthetic Workflow Overview

The strategy involves building a heterocyclic pyrazole ring system onto the benzaldehyde core, followed by functionalization of the methyl ester to create the final amide linkage characteristic of this fungicide class.

Caption: Synthetic workflow for a model pyrazole carboxamide fungicide.

Detailed Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide

Disclaimer: This protocol is a representative methodology based on established chemical principles.[15][16][17] It should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Materials and Reagents
  • Methyl 2,4-difluoro-5-formylbenzoate (≥95%)

  • Diethyl malonate (≥99%)

  • Piperidine (≥99%)

  • Glacial acetic acid

  • Toluene, anhydrous

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Thionyl chloride (SOCl₂)

  • 2-Methylaniline (o-toluidine, ≥99%)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Knoevenagel Condensation to form Diethyl 2-((4-(methoxycarbonyl)-2,5-difluorophenyl)methylene)malonate (Intermediate I)

Rationale: This reaction utilizes the reactivity of the aldehyde to form a new carbon-carbon double bond, extending the carbon skeleton. Piperidine and acetic acid act as catalysts for the condensation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Methyl 2,4-difluoro-5-formylbenzoate (10.0 g, 50.0 mmol), diethyl malonate (8.8 g, 55.0 mmol), and 100 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.5 mL) and glacial acetic acid (1.0 mL) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil (Intermediate I) is typically of sufficient purity for use in the next step.

Step 2: Cyclization to form Methyl 5-(3-ethoxycarbonyl-4,5-dihydro-1H-pyrazol-5-yl)-2,4-difluorobenzoate (Intermediate II)

Rationale: Hydrazine reacts with the α,β-unsaturated ester system in a tandem Michael addition and cyclization reaction to form the core pyrazole heterocycle, a key pharmacophore for SDHI fungicides.

  • Reaction Setup: Dissolve the crude Intermediate I in 150 mL of ethanol in a 250 mL round-bottom flask with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (3.1 g, 50.0 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Add 100 mL of water to the residue. The product may precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an oil is obtained, extract with ethyl acetate (3 x 75 mL), dry the combined organic layers over MgSO₄, and concentrate to yield Intermediate II.

Step 3: Amidation to form the Final Product

Rationale: This two-part step first converts the stable methyl ester into a reactive acid chloride, which is then coupled with an aniline derivative to form the final, biologically relevant amide bond.

Part A: Saponification (Ester Hydrolysis)

  • Setup: Suspend Intermediate II (approx. 45 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Reaction: Add sodium hydroxide (2.7 g, 67.5 mmol) and heat the mixture to 60 °C for 3 hours, or until the reaction is complete by TLC.

  • Work-up: Cool the mixture in an ice bath and acidify to pH ~2 with concentrated HCl. Collect the precipitated carboxylic acid by filtration, wash with water, and dry thoroughly.

Part B: Amide Formation

  • Acid Chloride Formation: In a fume hood, suspend the dried pyrazole carboxylic acid (approx. 40 mmol) in 80 mL of anhydrous DCM containing a catalytic amount of DMF (2-3 drops). Add thionyl chloride (4.3 mL, 60 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Coupling: In a separate flask, dissolve 2-methylaniline (4.7 g, 44 mmol) and triethylamine (6.1 mL, 44 mmol) in 50 mL of anhydrous DCM and cool to 0 °C.

  • Reaction: Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (gradient elution with Hexanes/Ethyl Acetate) to yield the final N-o-tolyl pyrazole carboxamide product.

Mode of Action: SDH Inhibition

The synthesized pyrazole carboxamide fungicide acts by targeting Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, it blocks the electron transport from succinate to ubiquinone. This interruption halts ATP production, leading to fungal cell death.

ModeOfAction cluster_etc Mitochondrial Electron Transport Chain cluster_reactions Key Reactions ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate e⁻ Ubiquinol Ubiquinol (QH₂) ComplexII->Ubiquinol e⁻ ComplexIV Complex IV ComplexIII->ComplexIV Succinate Succinate Succinate->ComplexII e⁻ Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII e⁻ Fungicide Synthesized Pyrazole Carboxamide Fungicide->ComplexII Binds & Inhibits Block->Ubiquinol X

Caption: Inhibition of Complex II by the pyrazole carboxamide fungicide.

References

  • FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Vertex AI Search.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. Vertex AI Search.
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Vertex AI Search.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. Vertex AI Search.
  • Fluorinated Building Blocks: A Comprehensive Overview - YouTube. Vertex AI Search.
  • Application Notes and Protocols: The Use of 2-(Bromomethyl)benzaldehyde in the Synthesis of Novel Agrochemicals - Benchchem. Vertex AI Search.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem. Vertex AI Search.
  • US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents. Vertex AI Search.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry. Vertex AI Search.
  • methyl 2-fluoro-5-formyl-benzoate | 165803-94-1 - Sigma-Aldrich. Vertex AI Search.
  • Methyl-2-Fluoro-5-formyl-benzoate | 165803-94-1 - Sigma-Aldrich. Vertex AI Search.
  • The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. Vertex AI Search.
  • methyl 2,4-difluoro-5-formylbenzoate — Chemical Substance Information - NextSDS. Vertex AI Search.
  • Methyl 2,5-difluoro-4-formylbenzoate | 2090944-18-4 - Sigma-Aldrich. Vertex AI Search.
  • 2 results for Methyl-2-fluoro-5-formylbenzoate - Avantor. Vertex AI Search.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - 中国化学会期刊平台. Vertex AI Search.

Sources

Method

Application Note: Protecting Group Strategies for the Formyl Group in Methyl 2,4-difluoro-5-formylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Context Methyl 2,4-difluoro-5-formylbenzoate (CAS: 1566530-21-9) is a highly functionalized building block fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

Methyl 2,4-difluoro-5-formylbenzoate (CAS: 1566530-21-9) is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The molecule features three distinct reactive centers: a methyl ester, a formyl group, and a 2,4-difluoroarene system. The strategic protection of the formyl group is often a mandatory prerequisite when executing downstream transformations—such as Grignard additions, reductions, or cross-coupling reactions—that would otherwise consume the unprotected aldehyde 1.

However, the unique electronic topology of this scaffold presents a severe chemoselectivity challenge. The electron-withdrawing nature of both the formyl (-M, -I) and ester (-M, -I) groups aggressively depletes the electron density of the aromatic ring. Consequently, the fluorine atom at the 4-position—situated ortho to the formyl group and para to the ester—is exceptionally activated toward Nucleophilic Aromatic Substitution (S_NAr) 2.

Mechanistic Causality and Strategic Design

When designing a protection strategy for the formyl group, the paramount objective is to avoid reagents that can act as competent nucleophiles in an S_NAr pathway 3.

  • The Thiol Pitfall (Anti-Protocol): Traditional dithioacetalization using 1,3-propanedithiol and Lewis acids (e.g., BF3​⋅OEt2​ ) is strongly contraindicated. Thiols and thiolate anions are highly polarizable "soft" nucleophiles that rapidly displace activated aromatic fluorines, leading to complex mixtures of S_NAr byproducts [[4]]().

  • The Amine Pitfall (Anti-Protocol): Similarly, attempting to form transient imines or aminals with primary or secondary amines will inevitably trigger competitive displacement of the 4-fluoro substituent 2.

  • The Optimal Strategy: Acetalization using aliphatic alcohols (methanol or ethylene glycol) under strictly acidic, non-nucleophilic conditions is the only reliable method to achieve chemoselective formyl protection [[5]](). Alcohols are sufficiently "hard" and poor nucleophiles, ensuring that S_NAr does not compete with the desired electrophilic activation of the carbonyl carbon.

Reactivity M Methyl 2,4-difluoro- 5-formylbenzoate F4 4-Fluoro Position (S_NAr Vulnerable) M->F4 Activated by ortho-CHO and para-COOMe CHO 5-Formyl Group (Target) M->CHO Requires non-nucleophilic acid catalysis COOMe 1-Ester Group (Base Sensitive) M->COOMe Avoid strong aqueous base

Reactivity profile of Methyl 2,4-difluoro-5-formylbenzoate highlighting site-specific vulnerabilities.

Quantitative Comparison of Protecting Groups

To guide experimental design, the following table summarizes the viability of common formyl protecting groups specifically applied to this highly activated fluorinated scaffold.

Protecting GroupReagents & ConditionsS_NAr RiskDownstream StabilityDeprotection Strategy
Dimethyl Acetal MeOH, TMOF, p-TsOH (cat.), RTVery Low Stable to strong bases, Grignards, and hydrides.Mild aqueous acid (e.g., TFA/H₂O, RT)
1,3-Dioxolane Ethylene glycol, p-TsOH (cat.), Toluene, RefluxLow Highly stable to harsh bases and nucleophiles.Aqueous acid (e.g., 1M HCl/THF, Reflux)
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂CRITICAL Stable to acids and bases.Oxidative (I₂) or Heavy Metal (Hg²⁺)

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered to be self-validating; they incorporate specific workup steps designed to quench catalysts and prevent the reversion of the equilibrium-driven protection, while explicitly avoiding conditions that hydrolyze the methyl ester.

Protocol A: Dimethyl Acetal Protection (Mild & Recommended)

This protocol utilizes trimethyl orthoformate (TMOF) as an irreversible water scavenger. By removing water chemically rather than thermally, the equilibrium is driven forward at room temperature, completely mitigating the risk of thermally-induced S_NAr or transesterification of the methyl ester.

Reagents:

  • Methyl 2,4-difluoro-5-formylbenzoate: 1.0 equiv (10.0 mmol, 2.00 g)

  • Trimethyl orthoformate (TMOF): 3.0 equiv (30.0 mmol, 3.28 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 equiv (0.5 mmol, 95 mg)

  • Anhydrous Methanol: 20 mL

Step-by-Step Procedure:

  • Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-difluoro-5-formylbenzoate in anhydrous methanol under a nitrogen atmosphere.

  • Activation: Add TMOF via syringe, followed by the addition of p-TsOH·H₂O in one portion.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The acetal product will elute slightly higher (less polar) than the starting aldehyde.

  • Quenching (Critical Step): Once complete, add triethylamine (0.1 equiv, 140 µL) to the reaction mixture and stir for 5 minutes. Causality: Neutralizing the acid catalyst prior to concentration prevents the reversal of the acetal back to the aldehyde during solvent evaporation.

  • Workup: Concentrate the mixture in vacuo. Partition the resulting residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the dimethyl acetal product.

Protocol B: 1,3-Dioxolane Protection (Robust)

For synthetic sequences requiring a more robust protecting group (e.g., prolonged exposure to strong aqueous bases or harsh Lewis acids), the cyclic 1,3-dioxolane is preferred. While this requires elevated temperatures, the use of a non-polar solvent (toluene) suppresses the polar transition state required for S_NAr.

Reagents:

  • Methyl 2,4-difluoro-5-formylbenzoate: 1.0 equiv (10.0 mmol, 2.00 g)

  • Ethylene glycol: 5.0 equiv (50.0 mmol, 2.80 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 equiv (1.0 mmol, 190 mg)

  • Anhydrous Toluene: 40 mL

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the starting material, ethylene glycol, p-TsOH·H₂O, and toluene. Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110 °C). Water generated from the acetalization will co-distill with toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 8–12 hours until water ceases to collect and TLC indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with additional toluene (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Causality: Avoiding NaOH or KOH during the basic wash is crucial to prevent saponification of the C1 methyl ester.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the 1,3-dioxolane protected building block.

Workflow cluster_0 Recommended Pathway (Chemoselective) cluster_1 High-Risk Pathway (S_NAr) Start Methyl 2,4-difluoro-5-formylbenzoate EthyleneGlycol Ethylene Glycol, p-TsOH Toluene, Reflux Start->EthyleneGlycol Thiols 1,3-Propanedithiol or Primary Amines Start->Thiols Dioxolane 1,3-Dioxolane Product (Fluorines Intact) EthyleneGlycol->Dioxolane Acetalization SNAr S_NAr Side Product (C4-Fluoro Displaced) Thiols->SNAr Nucleophilic Attack

Divergent reaction pathways demonstrating chemoselective acetalization versus unwanted S_NAr.

References

  • Protecting group - Wikipedia. Wikipedia. 1

  • Protecting Agents - TCI Chemicals. TCI Chemicals. 5

  • Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold. ACS Publications. 2

  • 3,4-Difluorobenzaldehyde | 34036-07-2. Benchchem. 3

  • Elimination of Fluorine To Form C - S Bonds. Thieme-Connect. 4

Sources

Application

Application Notes and Protocols for Knoevenagel Condensation with Methyl 2,4-difluoro-5-formylbenzoate

Introduction: Synthesizing High-Value Fluorinated Scaffolds The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, celebrated for its efficiency in producing α,β-unsaturated compounds f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Synthesizing High-Value Fluorinated Scaffolds

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, celebrated for its efficiency in producing α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] These products serve as pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, cosmetics, and polymers.[2][3] This guide focuses on a specialized substrate, Methyl 2,4-difluoro-5-formylbenzoate , a trifunctional building block whose strategic importance is underscored by the presence of fluorine atoms.

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the two fluorine atoms and the methyl ester group on the benzaldehyde ring significantly activates the carbonyl group for nucleophilic attack, making Methyl 2,4-difluoro-5-formylbenzoate a highly reactive and versatile substrate for Knoevenagel condensations. This application note provides an in-depth mechanistic overview, field-proven experimental protocols, and data presentation to empower researchers in leveraging this key intermediate for the development of novel fluorinated compounds.

Mechanistic Insights: The "Why" Behind the Reaction

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism.[3] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions. The use of a weak base, such as piperidine or an ammonium salt, is a defining feature, as a strong base would risk promoting the self-condensation of the aldehyde.[1]

The reaction unfolds in three primary stages:

  • Enolate Formation: A weak base deprotonates the active methylene compound (e.g., malononitrile), which possesses acidic protons due to the adjacent electron-withdrawing groups (Z). This creates a highly nucleophilic enolate ion.[3]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of Methyl 2,4-difluoro-5-formylbenzoate. The electron-withdrawing fluorine and ester substituents on the aromatic ring enhance the carbonyl's electrophilicity, facilitating this step.

  • Dehydration: The resulting aldol-type intermediate undergoes a rapid elimination of a water molecule to form a stable, conjugated C=C double bond, yielding the final α,β-unsaturated product.[3]

Knoevenagel_Mechanism Aldehyde Methyl 2,4-difluoro- 5-formylbenzoate Attack Nucleophilic Attack Aldehyde->Attack Methylene Active Methylene (Z-CH₂-Z') Enolate Enolate Formation (Deprotonation) Methylene->Enolate Base Weak Base (e.g., Piperidine) Base->Enolate Deprotonates Enolate->Attack Attacks Intermediate Aldol Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Water Water (H₂O) Dehydration->Water

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Design and Strategy

The success of the Knoevenagel condensation hinges on the judicious selection of reactants and conditions.

Substrate Profile: Methyl 2,4-difluoro-5-formylbenzoate

This key reactant provides the electrophilic carbonyl center. Its properties are summarized below.

PropertyValueSource
Chemical Formula C₉H₆F₂O₃[4]
Molecular Weight 200.14 g/mol [4]
Appearance Solid (Typical)-
Boiling Point 287.7 ± 40.0 °C (Predicted)[4]
Density 1.357 ± 0.06 g/cm³ (Predicted)[4]
CAS Number 1566530-21-9[4]

Note: Physical properties are often predicted for novel or specialized reagents and should be confirmed with supplier documentation.

Choosing the Active Methylene Nucleophile

The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its "Z" groups. This choice directly impacts reaction times and conditions.

Active Methylene CompoundStructureRelative ReactivityCausality
Malononitrile NC-CH₂-CNVery HighThe two nitrile groups are powerful electron-withdrawing groups, making the methylene protons highly acidic and the resulting carbanion an excellent nucleophile.[5]
Ethyl Cyanoacetate NC-CH₂-COOEtHighThe combination of a nitrile and an ester group provides strong activation. Generally less reactive than malononitrile but more than diesters.[5][6]
Malonic Acid HOOC-CH₂-COOHModerateUsed in the Doebner modification. The reaction is often followed by decarboxylation, making it a direct route to cinnamic acids.[1][3][7]
Diethyl Malonate EtOOC-CH₂-COOEtModerateThe two ester groups are less activating than nitrile groups, leading to slower reaction rates that may require heating.[8]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two common and effective Knoevenagel condensation procedures.

Experimental_Workflow start Start setup 1. Reaction Setup (Combine Reactants, Solvent, Catalyst) start->setup reaction 2. Reaction (Stir at RT or Reflux) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Work-up (Cool, Precipitate, Filter/Extract) monitor->workup Complete purify 5. Purification (Recrystallization or Column Chromatography) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize end_node End (Pure Product) characterize->end_node

Caption: General laboratory workflow for Knoevenagel condensation experiments.

Protocol 1: Classic Piperidine-Catalyzed Condensation with Malononitrile

This protocol is a robust and widely used method, particularly effective for highly reactive methylene compounds like malononitrile, often proceeding smoothly at room temperature or with gentle heating in an alcohol solvent.[9][10][11]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl 2,4-difluoro-5-formylbenzoate200.145.01.01.00 g
Malononitrile66.065.01.0330 mg
Piperidine85.150.50.1~58 µL
Ethanol---20 mL

Step-by-Step Procedure

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2,4-difluoro-5-formylbenzoate (1.00 g, 5.0 mmol) and malononitrile (330 mg, 5.0 mmol).

  • Dissolution: Add 20 mL of ethanol and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add piperidine (58 µL, 0.5 mmol) to the reaction mixture using a micropipette.

  • Reaction: Stir the reaction at room temperature. A precipitate (the product) often begins to form within minutes to a few hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates completion. If the reaction is sluggish, it can be gently heated to reflux (~78 °C).

  • Work-up: Once the reaction is complete (typically 1-3 hours at room temperature), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or catalyst.

  • Drying: Dry the product under vacuum to obtain methyl 2,4-difluoro-5-(2,2-dicyanovinyl)benzoate as a solid.

Protocol 2: Green Solvent-Free Doebner-Knoevenagel Condensation with Malonic Acid

This protocol utilizes the Doebner modification, reacting the aldehyde with malonic acid.[1][3][7] By employing an environmentally benign catalyst like ammonium bicarbonate and running the reaction under solvent-free conditions, this method aligns with the principles of green chemistry.[2][12][13] The reaction is followed by a decarboxylation step to yield the corresponding fluorinated cinnamic acid derivative.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass
Methyl 2,4-difluoro-5-formylbenzoate200.145.01.01.00 g
Malonic Acid104.066.01.2624 mg
Ammonium Bicarbonate79.061.00.279 mg

Step-by-Step Procedure

  • Setup: In a 25 mL round-bottom flask, combine Methyl 2,4-difluoro-5-formylbenzoate (1.00 g, 5.0 mmol), malonic acid (624 mg, 6.0 mmol), and ammonium bicarbonate (79 mg, 1.0 mmol).

  • Reaction (Condensation & Decarboxylation): Place a reflux condenser (without water flow) on the flask to prevent sublimation. Heat the solid mixture in an oil bath at 90-100 °C. The mixture will melt and gas evolution (CO₂) will be observed.

  • Monitoring: Monitor the reaction progress by TLC. To take a sample, briefly cool the flask, dissolve a small amount in ethanol/ethyl acetate, and spot it on a TLC plate. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product will solidify.

  • Purification: Dissolve the crude solid in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with 1M HCl (15 mL) to remove any basic residues, followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: The resulting crude solid, (E)-3-(2,4-difluoro-5-(methoxycarbonyl)phenyl)acrylic acid, can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene.

Characterization of Products

The structure and purity of the synthesized compounds should be confirmed using standard spectroscopic methods.

  • For Methyl 2,4-difluoro-5-(2,2-dicyanovinyl)benzoate (from Protocol 1):

    • ¹H NMR: Expect signals for the aromatic protons, a singlet for the vinylic proton (typically δ 7.5-8.5 ppm), and a singlet for the methyl ester protons (δ ~3.9 ppm).

    • ¹³C NMR: Expect signals for the aromatic carbons, the two distinct nitrile carbons (δ ~115-118 ppm), the carbons of the C=C double bond, and the ester carbonyl carbon (δ ~160-165 ppm).[14]

    • IR (Infrared Spectroscopy): Look for a strong, sharp peak for the C≡N stretch (~2220 cm⁻¹), a C=O stretch for the ester (~1720 cm⁻¹), and C=C stretching (~1600 cm⁻¹).

  • For (E)-3-(2,4-difluoro-5-(methoxycarbonyl)phenyl)acrylic acid (from Protocol 2):

    • ¹H NMR: Expect signals for the aromatic protons, two doublets for the vinylic protons (with a large coupling constant, J ≈ 16 Hz, characteristic of the trans configuration), a singlet for the methyl ester, and a broad singlet for the carboxylic acid proton (δ > 10 ppm).[15]

    • ¹³C NMR: Expect signals for the aromatic carbons, the two vinylic carbons, the ester carbonyl, and the carboxylic acid carbonyl (δ ~165-170 ppm).

    • IR: Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches (ester and acid, ~1720 and ~1690 cm⁻¹), and a C=C stretch (~1630 cm⁻¹).

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient reaction temperature or time.- Poor solubility of reactants.- Use fresh catalyst.- Systematically increase temperature and/or reaction time while monitoring by TLC.[16] - Choose a solvent that better dissolves all components (e.g., DMF, DMSO), or switch to solvent-free conditions.
Incomplete Reaction - Reaction has not reached equilibrium.- Insufficient catalyst loading.- Extend the reaction time.- If using a Dean-Stark trap or molecular sieves to remove water, ensure they are functioning correctly to drive the equilibrium forward.[8]- Increase catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).
Formation of Side Products - Reaction temperature is too high, causing decomposition.- Michael addition of a second active methylene unit to the product.- Lower the reaction temperature.- Use a stoichiometric amount (1.0-1.1 equivalents) of the active methylene compound to minimize the chance of a subsequent Michael addition.

Conclusion

The Knoevenagel condensation of Methyl 2,4-difluoro-5-formylbenzoate is a powerful and versatile method for accessing highly functionalized, fluorinated α,β-unsaturated systems. By understanding the underlying mechanism and carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can efficiently synthesize a diverse library of molecules. The provided protocols offer both a classic, high-yielding approach and a greener, solvent-free alternative, catering to different synthetic goals and laboratory standards. The resulting fluorinated cinnamic acid and benzylidenemalononitrile derivatives are high-value intermediates, poised for application in the development of next-generation pharmaceuticals and advanced materials.

References

  • van Schijndel, J., Canalle, L. A., de Vries, G., van den Bovenkamp, H., & de Vries, J. G. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1361-1368. Available from: [Link]

  • van Schijndel, J., Canalle, L. A., de Vries, G., van den Bovenkamp, H. H., & de Vries, J. G. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. Available from: [Link]

  • Mase, N., & Horibe, T. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15(8), 1854–1857. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Silva, T. H., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available from: [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1990). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 67(12), A306. Available from: [Link]

  • Fort Hays State University Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Available from: [Link]

  • Selvita. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. Available from: [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available from: [Link]

  • Zhang, X., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(10), 2949-2952. Available from: [Link]

  • NextSDS. (n.d.). methyl 2,4-difluoro-5-formylbenzoate — Chemical Substance Information. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Available from: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Available from: [Link]

  • El-Ghanam, A. M. (2004). The Knoevenagel Reaction between Hydroxybenzaldehydes and Ethyl Cyanoacetate. Journal of Chemical Research, 2004(12), 808-810. Available from: [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available from: [Link]

  • Li, Y., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29699-29706. Available from: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. Available from: [Link]

  • ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Available from: [Link]

  • Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. Available from: [Link]

  • Journal of the Korean Chemical Society. (n.d.). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Available from: [Link]

  • Al-Kadhemy, M. F., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Journal of the Iranian Chemical Society, 17, 2843-2853. Available from: [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. Available from: [Link]

  • Chemical Shifts. (n.d.). 2-cyano-3-(N-methylanilino)acrylic acid, ethyl ester - Optional[13C NMR]. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). Available from: [Link]

  • Acta Crystallographica Section E. (2011). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. Available from: [Link]

  • Flisik, A. C., & Nicholl, L. (1957). U.S. Patent No. 2,809,986. Washington, DC: U.S. Patent and Trademark Office.
  • Barsky, G. (1957). U.S. Patent No. 2,799,697. Washington, DC: U.S. Patent and Trademark Office.
  • Semantic Scholar. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available from: [Link]

  • Galles, J. L., et al. (2025). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bioRxiv. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for Methyl 2,4-difluoro-5-formylbenzoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-5-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-5-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to anticipate and mitigate future challenges.

Introduction to the Synthesis

Methyl 2,4-difluoro-5-formylbenzoate is a key building block in medicinal chemistry, valued for its specific substitution pattern. A common and reliable synthetic approach involves a two-step sequence:

  • Esterification: The process begins with the conversion of 2,4-difluorobenzoic acid to its corresponding methyl ester, Methyl 2,4-difluorobenzoate. This is typically achieved through a classic Fischer esterification using methanol with a strong acid catalyst or by using milder reagents like thionyl chloride in methanol.[1][2]

  • Formylation: The subsequent and most critical step is the introduction of a formyl (-CHO) group at the C5 position of the aromatic ring. Due to the deactivating nature of the fluorine and ester substituents, a potent electrophilic aromatic substitution method is required. The Vilsmeier-Haack reaction is a well-established and effective method for this transformation, employing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5][6] The regioselectivity is directed by the existing substituents on the aromatic ring.

This guide will address potential issues that may arise during each of these stages.

Visualized General Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Formylation cluster_2 Purification A 2,4-Difluorobenzoic Acid B Methyl 2,4-difluorobenzoate A->B Methanol, Acid Catalyst (e.g., H₂SO₄) C Methyl 2,4-difluorobenzoate D Crude Product C->D 1. POCl₃, DMF 2. Aqueous Work-up E Crude Product F Pure Methyl 2,4-difluoro- 5-formylbenzoate E->F Column Chromatography or Recrystallization

Caption: General two-step synthesis and purification workflow.

Troubleshooting Guide (Question & Answer Format)

Part 1: Esterification of 2,4-Difluorobenzoic Acid

Question 1: My esterification reaction is very slow or incomplete, as indicated by the presence of starting material on TLC. What could be the cause?

Answer: This is a common issue, often related to catalysis or water content.

  • Causality: Fischer esterification is an equilibrium-driven process. The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Additionally, an insufficient amount of acid catalyst will result in a slow reaction rate.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. If using a Dean-Stark trap with a solvent like toluene can be effective in removing water as it forms.

    • Increase Catalyst Loading: For acid-catalyzed reactions (e.g., with H₂SO₄), ensure you are using a catalytic amount, typically 1-5 mol%. If the reaction is still slow, a slight increase in the catalyst amount may be beneficial.

    • Alternative Reagents: Consider using thionyl chloride (SOCl₂) in methanol. This reaction is generally faster and not reversible as it produces gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[1]

    • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC until the starting material spot is no longer visible.

Question 2: During work-up, I am having trouble separating the organic and aqueous layers, or I am getting a low yield after extraction. Why is this happening?

Answer: Emulsion formation or incomplete neutralization can lead to poor extraction efficiency.

  • Causality: Vigorous shaking during extraction can lead to the formation of an emulsion, especially if acidic or basic solutions are not fully neutralized. If the reaction mixture is still acidic, the product may not fully partition into the organic layer.

  • Troubleshooting Steps:

    • Neutralization: After the reaction, carefully neutralize the excess acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Sufficient Solvent: Use an adequate volume of extraction solvent (e.g., ethyl acetate, diethyl ether) to ensure complete extraction of the product. Perform multiple extractions (e.g., 3 times) for better recovery.

Part 2: Vilsmeier-Haack Formylation

Question 3: My formylation reaction is not working, or I am getting a very low yield of the desired product. What are the critical factors?

Answer: The Vilsmeier-Haack reaction is highly sensitive to reagent quality and reaction conditions, especially with a moderately deactivated substrate like Methyl 2,4-difluorobenzoate.

  • Causality: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive.[7] Incomplete formation of this reagent or its decomposition will halt the reaction. Additionally, the electron-withdrawing nature of the fluorine atoms and the methyl ester group deactivates the aromatic ring, making the reaction more challenging than with electron-rich substrates.[3][5]

  • Troubleshooting Steps:

    • Reagent Quality: Use high-purity, fresh phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically pre-formed by slowly adding POCl₃ to ice-cold DMF with stirring. A solid precipitate of the reagent may form. Allow it to stir at 0°C for at least 30-60 minutes before adding the substrate.[7]

    • Reaction Temperature and Time: After adding the Methyl 2,4-difluorobenzoate, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC. Typical temperatures can range from room temperature to 60-80°C.

    • Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the substrate).

Question 4: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely impurities and how can I avoid them?

Answer: The main side products in this reaction are often isomers or di-formylated products.

  • Causality: While the fluorine and ester groups direct the formylation, there is a possibility of substitution at other positions on the ring, leading to isomeric impurities. If the reaction conditions are too harsh (high temperature or long reaction time), di-formylation can occur, although it is less likely on a deactivated ring.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessively high temperatures. Start at a lower temperature and slowly increase it while monitoring the reaction. This can improve regioselectivity.

    • Optimize Stoichiometry: Use the minimum effective excess of the Vilsmeier reagent. A large excess can sometimes promote side reactions.

    • Hydrolysis: Ensure the hydrolysis step (quenching the reaction with ice water or a buffer solution) is performed carefully. Incomplete hydrolysis of the intermediate iminium salt can lead to impurities.[4]

Troubleshooting_Tree start Low Yield or Incomplete Reaction q1 Which step is problematic? start->q1 esterification Esterification q1->esterification Step 1 formylation Formylation q1->formylation Step 2 ester_cause1 Wet Reagents/ Catalyst Issue esterification->ester_cause1 formyl_cause1 Moisture Sensitivity/ Deactivated Ring formylation->formyl_cause1 ester_sol1 Use anhydrous reagents. Increase catalyst loading. ester_cause1->ester_sol1 formyl_sol1 Use fresh, dry reagents. Pre-form Vilsmeier reagent. Optimize temperature. formyl_cause1->formyl_sol1

Caption: A decision tree for troubleshooting low reaction yields.

Part 3: Purification

Question 5: My crude product is an oil or a gummy solid and is difficult to purify by recrystallization. What is the best purification strategy?

Answer: Purification of aromatic aldehydes can be challenging due to their physical properties and potential for polymerization.

  • Causality: The presence of impurities can inhibit crystallization. Aldehydes can also be prone to air oxidation to the corresponding carboxylic acid, further complicating purification.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most reliable method for purifying this compound. Use silica gel as the stationary phase and a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC.

    • Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is to form the water-soluble bisulfite adduct.[8][9][10][11]

      • Stir the crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

      • The solid adduct can be filtered off, or the aqueous solution containing the adduct can be washed with an organic solvent (like ether) to remove non-aldehydic impurities.

      • The aldehyde can then be regenerated by treating the adduct with a mild base (e.g., NaHCO₃) or acid, followed by extraction.

    • Recrystallization Solvent Screening: If you wish to attempt recrystallization, screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, toluene).

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction can be exothermic, so controlled addition of reagents is crucial.

Q2: How can I confirm the regioselectivity of the formylation step? A: The most definitive method is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic coupling constants between the protons on the aromatic ring. The aldehyde proton will appear as a singlet around 9-10 ppm. For the desired 2,4-difluoro-5-formyl isomer, you can use 2D NMR techniques like NOESY to look for through-space correlations between the aldehyde proton and the proton at the C6 position.

Q3: Can I use a different formylation method instead of the Vilsmeier-Haack reaction? A: Yes, other methods exist, but they may have their own challenges.

  • Ortho-lithiation: This involves deprotonation of the aromatic ring with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with DMF.[12][13][14] The regioselectivity would be highly dependent on the directing ability of the fluorine and ester groups, and this method is very sensitive to moisture and temperature.

  • Gattermann-Koch or Gattermann Reaction: These reactions typically require harsher conditions and may not be suitable for this substituted system.[15]

Q4: What are the expected spectroscopic data for the final product? A: While a full analysis requires experimental data, you can expect the following:

  • ¹H NMR: A singlet for the methyl ester protons (~3.9 ppm), aromatic protons with characteristic splitting patterns due to fluorine and proton-proton coupling, and a singlet for the aldehyde proton (~10 ppm).

  • ¹³C NMR: Peaks for the methyl carbon, aromatic carbons (with C-F coupling), a peak for the ester carbonyl, and a peak for the aldehyde carbonyl (~190 ppm).[16]

  • IR Spectroscopy: Strong carbonyl stretching frequencies for the ester (~1720-1740 cm⁻¹) and the aldehyde (~1690-1715 cm⁻¹).

Q5: How should I store the final product? A: Methyl 2,4-difluoro-5-formylbenzoate should be stored in a cool, dry, and dark place under an inert atmosphere if possible to prevent oxidation of the aldehyde group. Refrigerated storage is recommended for long-term stability.[17]

Experimental Protocols

Protocol 1: Esterification of 2,4-Difluorobenzoic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (10-20 volumes) followed by the slow, dropwise addition of concentrated sulfuric acid (0.05 eq) with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., in 4:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 2,4-difluorobenzoate, which can be used in the next step without further purification if it is of sufficient purity.

ParameterValue
Starting Material2,4-Difluorobenzoic Acid
ReagentsMethanol, H₂SO₄
TemperatureReflux (~65°C)
Time4-12 hours
Expected Yield>90%
Protocol 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath. Add POCl₃ (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C. Stir the mixture at 0°C for 1 hour.

  • Substrate Addition: Dissolve Methyl 2,4-difluorobenzoate (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Hydrolysis: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring. Then, add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the mixture.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

ParameterValue
Starting MaterialMethyl 2,4-difluorobenzoate
ReagentsPOCl₃, DMF
Temperature0°C to 70°C
Time3-7 hours
Expected Yield60-80%

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. JMU Scholarly Commons. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. Science of Synthesis. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. Available at: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Purification of aldehyde-ketone mixtures. Google Patents.
  • Methyl 2-fluoro-5-formylbenzoate (C9H7FO3). PubChem. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Available at: [Link]

  • Process for the preparation of substituted benzaldehydes. Google Patents.
  • Methyl 2,4-Difluorobenzoate. PubChem. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • METHYL 2-FLUORO-5-FORMYLBENZOATE. GSRS. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • Methyl 2,4-difluorobenzoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. Available at: [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 2,4-difluoro-5-formylbenzoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 2,4-difluoro-5-formylbenzoate (CAS No. 1566530-21-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2,4-difluoro-5-formylbenzoate (CAS No. 1566530-21-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this versatile but sometimes stubborn intermediate. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed, effective decisions in your experimental work.

Section 1: Understanding the Solubility Profile of Methyl 2,4-difluoro-5-formylbenzoate
Q: Why can this compound be difficult to dissolve, even in some polar organic solvents?

A: The solubility behavior of Methyl 2,4-difluoro-5-formylbenzoate is governed by its molecular structure, which possesses both polar and non-polar characteristics.

  • Polar Features: The molecule contains a methyl ester (-COOCH₃) and a formyl (aldehyde, -CHO) group. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors, which favors solubility in polar solvents.

  • Non-Polar Features: The core structure is a difluorinated benzene ring. The aromatic ring itself is lipophilic (non-polar), and the two fluorine atoms increase this effect. Halogenation can sometimes reduce solubility in very polar solvents compared to their non-halogenated analogs[1].

This duality means the compound doesn't have a single "perfect" solvent. Its solubility is a delicate balance between these competing forces. A solvent must be able to effectively interact with both the polar functional groups and the non-polar ring system. This is a classic example of the "like dissolves like" principle, where a solute dissolves best in a solvent that has a similar polarity[2][3].

cluster_solute Methyl 2,4-difluoro-5-formylbenzoate cluster_solvent Solvent Characteristics Solute C₉H₆F₂O₃ PolarGroups Ester (-COOCH₃) Aldehyde (-CHO) Solute->PolarGroups Polar Interactions NonPolarRing Difluorophenyl Ring Solute->NonPolarRing Non-Polar (Lipophilic) Interactions PolarSolvent Polar Solvents (e.g., Methanol) PolarGroups->PolarSolvent Favorable Interaction (H-Bonding) AproticSolvent Aprotic Polar Solvents (e.g., DMF, Acetone) PolarGroups->AproticSolvent Strong Favorable Interaction (Dipole-Dipole) NonPolarSolvent Non-Polar Solvents (e.g., Hexane) PolarGroups->NonPolarSolvent Unfavorable NonPolarRing->PolarSolvent Unfavorable NonPolarRing->AproticSolvent Moderate Interaction NonPolarRing->NonPolarSolvent Favorable Interaction (van der Waals)

Caption: Balancing solvent-solute interactions.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and actionable advice for common solubility issues.

FAQ 1: What are the recommended starting solvents for dissolving this compound?

For initial trials, we recommend starting with a range of common polar organic solvents, with a focus on aprotic polar solvents, which often provide the best balance for molecules of this type. Studies on similar substituted benzaldehydes have shown high solubility in solvents like DMF, acetone, and ethyl acetate[4][5].

See the table in Section 4 for a comprehensive screening panel. Our top recommendations for initial screening are N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (MeCN), and Tetrahydrofuran (THF) .

FAQ 2: I've tried dissolving the compound in methanol and acetonitrile with poor results. What should I do next?

This is a common scenario. While polar, methanol (a protic solvent) may not be ideal if the non-polar characteristics of the difluorophenyl ring are dominant. Acetonitrile is a good solvent but may not be strong enough at room temperature.

Your Next Steps:

  • Switch to a Stronger Aprotic Solvent: Try dissolving a small amount in DMF or Dimethyl Sulfoxide (DMSO). These are powerful, highly polar aprotic solvents that are often effective for dissolving difficult compounds.

  • Apply Gentle Heat: As detailed in FAQ 3, increasing the temperature can significantly improve solubility.

  • Use a Co-solvent: If you must use a specific solvent system (e.g., for a reaction), consider adding a small percentage of a stronger "co-solvent" in which the compound is highly soluble[3][6]. For example, if your reaction is in THF, adding 5-10% DMF might be sufficient to bring the material into solution.

FAQ 3: Can heating improve solubility, and what are the risks?

Yes, increasing the temperature almost always increases both the rate of dissolution and the equilibrium solubility.[4] Heat provides the energy needed to overcome the crystal lattice forces of the solid solute.

Risks and Considerations:

  • Degradation: Aldehydes can be susceptible to oxidation or other side reactions at elevated temperatures, especially over prolonged periods[7]. Always heat the minimum amount of time necessary. It is advisable to perform this under an inert atmosphere (e.g., Nitrogen or Argon) if heating for an extended duration.

  • Solvent Loss: Use a sealed vessel or a reflux condenser to prevent solvent evaporation, which would alter concentration and could cause the compound to precipitate out.

  • Safety: Be aware of the solvent's flash point and boiling point. Do not use open flames, and ensure proper ventilation[8].

FAQ 4: When and how should I use a co-solvent system?

A co-solvent system is ideal when your primary solvent is suboptimal but required for downstream applications (e.g., a specific reaction condition or analytical method). The strategy is to use a minimal amount of a highly effective solvent to dissolve the compound before diluting it into the primary solvent[3].

Example Scenario: You need to perform a reaction in Dichloromethane (DCM), but the compound has poor solubility.

  • Dissolve the required mass of Methyl 2,4-difluoro-5-formylbenzoate in a small volume of DMF or Acetone (e.g., 0.5 mL).

  • Once fully dissolved, slowly add this solution to the bulk DCM with vigorous stirring.

  • Monitor for any signs of precipitation. The goal is to keep the final concentration of the co-solvent low (typically <5-10% v/v) to avoid significantly altering the properties of the primary solvent.

FAQ 5: My compound is still not dissolving, even with heat. Would sonication help?

Yes. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which can physically break apart solute aggregates and accelerate the dissolution process[9]. It is particularly useful for kinetically slow dissolutions where the material is not fully wetted. It is a form of physical agitation and is an excellent complement to heating.

FAQ 6: The compound dissolved with heat, but it precipitated out upon cooling. What happened, and how can I prevent it?

This indicates you created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that solvent, and upon cooling, the concentration exceeded its saturation point at the lower temperature.

Prevention Strategies:

  • Use a More Effective Solvent: The best solution is to find a solvent system where the compound is soluble at the desired working temperature.

  • Maintain Temperature: If the downstream application can be performed at an elevated temperature, maintain the heat.

  • Work Quickly: If you must use the solution at room temperature, you may be able to use it quickly before significant precipitation occurs, though this is not ideal for quantitative work.

  • Create a Stable Solid Dispersion: For formulation work, techniques like solid dispersion, where the drug is dispersed in a polymer matrix, can create a stable amorphous form with higher apparent solubility[3][10].

Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid and material-sparing assessment of solubility in various solvents.

  • Preparation: Dispense 5.0 mg of Methyl 2,4-difluoro-5-formylbenzoate into six separate, labeled 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of a different test solvent (see Table 1) to each vial. This creates a target concentration of 5 mg/mL.

  • Initial Assessment (Room Temp): Cap the vials and vortex vigorously for 2 minutes. Let them stand for 10 minutes. Visually inspect for undissolved solid. Record observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Assessment with Sonication: Place vials with undissolved solid into a sonicating water bath for 10 minutes. Inspect again and record observations.

  • Assessment with Heat: For any remaining insoluble samples, heat the vials to 50°C in a heating block or water bath for 15 minutes with intermittent vortexing. Caution: Ensure vials are properly sealed or vented to handle pressure.

  • Analysis: Rank the solvents based on their ability to dissolve the compound under the tested conditions.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing solubility issues.

start Start: Compound is Insoluble in Chosen Solvent step1 1. Consult Solvent Table (Section 4). Is there a better recommended solvent? start->step1 decision1 Better Solvent Available? step1->decision1 switch_solvent Switch to a recommended solvent (e.g., DMF, Acetone) decision1->switch_solvent Yes step2 2. Apply Gentle Heat (e.g., 40-60°C for 15 min) decision1->step2 No (Solvent is fixed) end_success Success: Compound Solubilized. Proceed with experiment. switch_solvent->end_success decision2 Dissolved? step2->decision2 step3 3. Use Sonication (10-15 min) decision2->step3 No decision2->end_success Yes decision3 Dissolved? step3->decision3 step4 4. Use a Co-Solvent System (See Protocol in FAQ 4) decision3->step4 No decision3->end_success Yes decision4 Dissolved? step4->decision4 decision4->end_success Yes end_fail Re-evaluate: - Required concentration - Solvent system constraints - Consider formulation (e.g., solid dispersion) decision4->end_fail No

Caption: A step-by-step troubleshooting workflow.

Section 4: Data & Visualization
Table 1: Recommended Solvent Screening Panel

This table provides a list of suggested solvents for screening, categorized by type. Data is compiled from general solvent property charts and empirical data for similar aromatic aldehydes[4][5][11].

Solvent NameClassBoiling Point (°C)Polarity (Qualitative)Suitability Notes
N,N-Dimethylformamide (DMF) Aprotic Polar153Very HighTop Recommendation. Excellent solvent for many difficult compounds.
Dimethyl Sulfoxide (DMSO) Aprotic Polar189Very HighExcellent solvent, but high boiling point can make removal difficult.
Acetone Aprotic Polar56HighGood starting point. Volatile and easy to remove.
Tetrahydrofuran (THF) Ether66MediumGood for reactions, moderate dissolving power.
Ethyl Acetate (EtOAc) Ester77MediumOften a good balance of polarity; common recrystallization solvent.
Acetonitrile (MeCN) Aprotic Polar82HighWidely used, but may require heating for this compound.
Dichloromethane (DCM) Halogenated40Low-MediumLower polarity; may be less effective unless used in a co-solvent system.
Isopropanol (IPA) Protic Polar82HighRepresentative alcohol. Solubility may be limited.
Section 5: Safety & Handling
Q: What are the primary safety precautions when handling this compound and its solvents?

A: As with any laboratory chemical, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[12].

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[8].

  • Handling: Avoid creating dust when weighing the solid. If spilling a solvent, handle it according to established laboratory procedures, often involving absorption with a non-reactive material[7].

  • Review SDS: Before starting work, always review the Safety Data Sheet (SDS) for Methyl 2,4-difluoro-5-formylbenzoate and any solvents you intend to use[13][14]. The SDS will contain detailed information on hazards, handling, and emergency procedures.

References
  • NextSDS. (n.d.). methyl 2,4-difluoro-5-formylbenzoate — Chemical Substance Information.
  • Jetir.Org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery & Therapeutics.
  • Pawar, P. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • ChemicalBook. (n.d.). Methyl 2,4-difluoro-5-formylbenzoate | 1566530-21-9.
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Al-Rawahi, N. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC.
  • Ribeiro da Silva, M. A. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MilliporeSigma. (n.d.). Methyl 2,5-difluoro-4-formylbenzoate | 2090944-18-4.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). Methyl 2,6-Difluoro-5-formylbenzoate.
  • ACS Publications. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data.
  • ACS Publications. (2020). Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data.
  • ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
  • Martin's Physical Pharmacy and Pharmaceutical Sciences. (n.d.). 9 Solubility and Distribution Phenomena.
  • MSDS. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • PharmaCores. (2025). Dissolution test: Method development Guide for R&D team Part 1.
  • BenchChem. (n.d.). Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal.
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • NOAA. (n.d.). METHYL-P-FORMYLBENZOATE. CAMEO Chemicals.
  • ResearchGate. (2016). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination in High-Temperature Reactions of Methyl 2,4-difluoro-5-formylbenzoate

Welcome to the technical support center for handling Methyl 2,4-difluoro-5-formylbenzoate in high-temperature synthetic applications. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling Methyl 2,4-difluoro-5-formylbenzoate in high-temperature synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this versatile building block, particularly the undesired loss of fluorine substituents. Here, we will delve into the mechanistic underpinnings of defluorination and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your reactions and the purity of your products.

Introduction: The Challenge of Defluorination

Methyl 2,4-difluoro-5-formylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity is largely dictated by the interplay of the electron-withdrawing formyl and ester groups, which activate the aromatic ring, and the two fluorine substituents. While these features are desirable for many transformations, they also render the molecule susceptible to nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. This side reaction, known as defluorination, is often exacerbated at elevated temperatures, leading to yield loss and complex product mixtures that complicate purification.

Understanding the factors that promote defluorination is the first step toward mitigating it. This guide will equip you with the knowledge to control your reaction environment and preserve the desired difluorinated structure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant amounts of a monofluorinated byproduct in my high-temperature reaction. What is the likely mechanism, and which fluorine is more susceptible to displacement?

A1: The primary mechanism for defluorination in this system is Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The subsequent loss of a leaving group, in this case, a fluoride ion, restores aromaticity.

The rate of an SNAr reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex.[1][2] In Methyl 2,4-difluoro-5-formylbenzoate, both the formyl (-CHO) and methyl ester (-COOCH₃) groups are EWGs.

  • The fluorine at the C4 position is more susceptible to nucleophilic attack. This is because it is para to the powerful electron-withdrawing formyl group and ortho to the methyl ester group. This positioning provides superior stabilization of the negative charge in the Meisenheimer intermediate through resonance. The fluorine at the C2 position is only ortho to the formyl group and meta to the ester, offering less stabilization.

dot digraph "Defluorination Susceptibility" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Factors leading to preferential C4 defluorination.

Q2: My reaction requires a basic catalyst, but this seems to be promoting defluorination. What are my options?

A2: The choice of base is critical. Strong, hard bases like hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) are often potent nucleophiles themselves or can generate nucleophilic species in situ, leading to significant defluorination. The key is to select a base that is sufficiently strong to catalyze your desired reaction but is a poor nucleophile.

Base TypeExamplesNucleophilicitySuitability for Minimizing DefluorinationRationale
Strong, Nucleophilic NaOH, KOH, NaOMeHighPoorDirectly attacks the aromatic ring.
Weak, Nucleophilic Amines (e.g., Et₃N)ModerateModerateCan still act as a nucleophile at high temperatures.
Strong, Non-Nucleophilic DBU, DBNLowGoodSterically hindered, making direct attack on the ring difficult.
Inorganic Carbonates K₂CO₃, Cs₂CO₃LowExcellentMildly basic and poor nucleophiles. Often the best choice.

Troubleshooting Protocol: Base Screening

  • Initial Switch: Replace your current strong base with an equivalent amount of potassium carbonate (K₂CO₃).

  • Increase Basicity (if needed): If the reaction is too slow, switch to cesium carbonate (Cs₂CO₃), which is more soluble and provides a higher concentration of the carbonate anion.

  • Consider Sterically Hindered Bases: For reactions requiring stronger, non-nucleophilic conditions, evaluate 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Analytical Monitoring: In each trial, monitor the reaction by HPLC or GC-MS to quantify the ratio of desired product to the defluorinated byproduct.

Q3: Does my choice of solvent impact the rate of defluorination?

A3: Absolutely. The solvent plays a crucial role in stabilizing the intermediates and influencing the nucleophilicity of trace impurities.

Polar aprotic solvents like DMF, DMSO, and NMP are commonly used to dissolve polar substrates and reagents. However, they can accelerate SNAr reactions.[4] These solvents effectively solvate cations, leaving the corresponding anions (nucleophiles) more "naked" and reactive. Furthermore, at high temperatures, solvents like DMF can decompose to generate dimethylamine, a nucleophile that can cause defluorination.

Solvent Selection Guide:

SolventPolarityBoiling Point (°C)Defluorination RiskComments
DMF Aprotic, Polar153HighCan decompose to form nucleophilic amines.
DMSO Aprotic, Polar189HighCan contain trace water; hygroscopic.
NMP Aprotic, Polar202HighSimilar issues to DMF but higher boiling point.
Acetonitrile Aprotic, Polar82ModerateLower boiling point limits its use in very high-temp reactions.
Dioxane Aprotic, Less Polar101LowGood alternative if solubility allows.
Toluene Nonpolar111Very LowExcellent choice for minimizing SNAr, but substrate solubility may be an issue.

Experimental Workflow: Solvent Optimization

G

Q4: I am not intentionally adding any nucleophiles. What could be the source of the species causing defluorination?

A4: Unintentional nucleophiles are a common culprit, especially at high temperatures. The most frequent sources are:

  • Water: Present in reagents, solvents, or adsorbed from the atmosphere. At high temperatures, water can act as a nucleophile, leading to a hydroxy-de-fluorination side reaction.

  • Hydroxide: Formed from the reaction of water with a basic catalyst.

  • Solvent Decomposition: As mentioned, DMF can decompose to dimethylamine, and NMP can hydrolyze to form 4-(methylamino)butanoic acid.

  • Impurities in Starting Materials: Reagents may contain nucleophilic impurities from their synthesis or degradation.

Protocol for a "Dry" High-Temperature Reaction

  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Reagents: Use freshly purchased, anhydrous grade solvents. If not possible, purify solvents using standard distillation techniques. Solid reagents should be dried in a vacuum oven.

  • Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or in a glovebox. Maintain a positive pressure of inert gas throughout the reaction.

  • Scavengers: Add freshly activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.

Q5: Are there alternative synthetic strategies to introduce the formyl group that avoid these harsh, high-temperature conditions?

A5: Yes, if your synthesis allows for a different route, you can avoid the conditions that lead to defluorination. The formylation step is often the source of the issue. Consider these milder, alternative formylation methods if you are designing a synthesis from a precursor to Methyl 2,4-difluoro-5-formylbenzoate:

  • Vilsmeier-Haack Reaction: This reaction uses a pre-formed Vilsmeier reagent (from POCl₃ and DMF) to formylate electron-rich aromatic rings.[5][6][7][8][9] While still using DMF, the reaction often proceeds at much lower temperatures (0°C to 80°C), significantly reducing the risk of thermal decomposition and defluorination. This method is suitable for a precursor like methyl 2,4-difluorobenzoate.

  • Palladium-Catalyzed Formylation: Modern cross-coupling methods allow for the formylation of aryl halides or triflates under relatively mild conditions.[10][11][12][13][14] These reactions often use a formyl surrogate, such as carbon monoxide with a hydride source (e.g., Et₃SiH), and proceed at temperatures typically between 60-100°C.[10][12] This would be applicable if your starting material was, for example, Methyl 5-bromo-2,4-difluorobenzoate.

Summary and Key Takeaways

Minimizing defluorination of Methyl 2,4-difluoro-5-formylbenzoate is a process of careful control over your reaction parameters. The SNAr mechanism is highly sensitive to the nucleophilicity of the species in your reaction mixture, which is in turn influenced by your choice of base, solvent, and the exclusion of impurities like water.

Checklist for Minimizing Defluorination:

  • Assess the Base: Switch from strong, nucleophilic bases to weaker or non-nucleophilic alternatives like K₂CO₃ or DBU.

  • Re-evaluate the Solvent: If possible, move from polar aprotic solvents to less polar options like toluene or dioxane.

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Run the reaction under a positive pressure of an inert atmosphere.

  • Consider Reaction Temperature and Time: Run the reaction at the lowest temperature that affords a reasonable rate. Monitor the reaction to avoid unnecessarily long heating times.

  • Alternative Synthesis: If defluorination remains a persistent issue, investigate alternative, milder synthetic routes to obtain your target molecule.

By systematically addressing these factors, you can significantly improve the outcome of your high-temperature reactions involving this valuable, yet sensitive, fluorinated building block.

References

  • Chen, Y., & Ji, S. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [Link]

  • Beller, M., & Zapf, A. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(46), 15549–15563. [Link]

  • Chen, Y., & Ji, S. (2014). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. PubMed. [Link]

  • Chen, Y., & Ji, S. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. [Link]

  • Varghese, R. J., & Suresh, C. H. (2014). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Physical Chemistry A, 118(45), 10569–10578. [Link]

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2006). Formylation of Aryl Halides Catalyzed by a Silica-Supported Phosphine Palladium Complex. Synthetic Communications, 36(15), 2145-2149. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Basrah. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Wipf, P., & Kerekes, A. D. (2008). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. Organic Letters, 10(21), 4971–4974. [Link]

  • Coenen, H. H., & Kniess, T. (2008). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5-6), 232-239. [Link]

  • Cevasco, G., & Guanti, G. (1990). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (4), 579-582. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society, 126(28), 8844–8851. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research, 4(1), 127-135. [Link]

  • Ashenhurst, J. (2017). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Melvin, P. R., Ferguson, D. M., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters, 21(5), 1350–1353. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Seong, H. J., Lee, J. K., & Kim, J. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 62. [Link]

  • He, Z., Wang, Z., Ru, J., & Zeng, Z. (2020). A Strategy for Accessing Aldehydes via Palladium‐Catalyzed C−O/C−N Bond Cleavage in the Presence of Hydrosilanes. Angewandte Chemie International Edition, 59(51), 23091-23095. [Link]

  • Melvin, P. R., Ferguson, D. M., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters. [Link]

  • Molaei, E., Mohammadsaleh, F., & Niknam, K. (2020). Different formylation methods. [Link]

  • Sorokin, A. B., & De Visser, S. P. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(30), 10669–10687. [Link]

  • NextSDS. (n.d.). methyl 2,4-difluoro-5-formylbenzoate — Chemical Substance Information. [Link]

  • Sanford, M. S., et al. (2019). Supporting Information for: Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. American Chemical Society. [Link]

  • Key, B. D., Fellner, M. H., & Twaites, B. R. (2022). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 7(1), 1150–1158. [Link]

  • Wang, Y., & Zhang, X. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(4), 100445. [Link]

  • Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01552-21. [Link]

  • Bentel, M. J., & Roberts, A. L. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Environmental Science & Technology Letters, 7(7), 488–503. [Link]

  • Zhang, G., & Wang, Y. (2009). Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]

  • Sorokin, A. B., & De Visser, S. P. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • Shibata, N., & Matsnev, A. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1883–1933. [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Catalytic Optimization for Methyl 2,4-difluoro-5-formylbenzoate Hydrolysis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that hydrolyzing methyl 2,4-difluoro-5-formylbenzoate into its corresponding carboxylic acid is a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that hydrolyzing methyl 2,4-difluoro-5-formylbenzoate into its corresponding carboxylic acid is a deceptively complex transformation. The molecule possesses three highly reactive domains: a hydrolyzable ester, a reducible/oxidizable aldehyde, and an electron-deficient fluorinated aromatic ring.

This guide is engineered to help you navigate the competing reaction pathways, troubleshoot common degradation issues, and implement field-proven, self-validating protocols.

Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the causality behind the degradation of this substrate. The presence of two electron-withdrawing fluorine atoms, coupled with the formyl and ester groups, renders the aromatic ring highly electrophilic. Simultaneously, the formyl group lacks α-hydrogens, making it a prime target for base-promoted disproportionation.

Pathways Substrate Methyl 2,4-difluoro- 5-formylbenzoate Target 2,4-difluoro- 5-formylbenzoic acid (Desired) Substrate->Target Mild LiOH (0°C) SNAr Hydroxylated Byproduct (SNAr) Substrate->SNAr Strong Base/Heat Cannizzaro Alcohol/Acid Mixture (Cannizzaro) Substrate->Cannizzaro Conc. Base

Competitive reaction pathways during the hydrolysis of methyl 2,4-difluoro-5-formylbenzoate.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing a significant amount of a polar byproduct with a mass corresponding to the loss of a fluorine atom? Cause: You are observing1[1]. Under strongly basic conditions (e.g., NaOH or KOH at room temperature), the naked hydroxide ion acts as a hard nucleophile. The electron-withdrawing fluorine atoms activate the ring, allowing the hydroxide to displace a fluorine atom (typically at the 4-position), generating an unwanted phenol byproduct. Solution: Switch your catalyst to Lithium Hydroxide (LiOH) and strictly control the temperature between 0 °C and 5 °C. The lithium cation acts as a mild Lewis acid, tightly coordinating with the ester carbonyl oxygen. This coordination selectively directs the hydroxide attack to the ester rather than the aromatic ring, allowing hydrolysis to occur below the activation energy required for SNAr.

Q2: My LC-MS shows two major unexpected peaks: one with a hydroxylated methyl group and another with a dicarboxylic acid. What went wrong? Cause: Your formyl group is undergoing the 2[2]. Because the aldehyde lacks α-hydrogens, exposure to concentrated strong base causes a disproportionation event driven by intermolecular hydride transfer. One molecule is reduced to an alcohol, and the other is oxidized to a carboxylic acid. Solution: Avoid using >1.5 equivalents of base or highly concentrated aqueous alkalis. If base-catalyzed hydrolysis continues to yield Cannizzaro products even at 0 °C, transition to Protocol B (Acid-Catalyzed Hydrolysis). Acidic conditions completely bypass the base-promoted hydride transfer mechanism.

Q3: The hydrolysis is incomplete, but extending the reaction time increases degradation. How can I push the reaction to completion safely? Cause: Methyl 2,4-difluoro-5-formylbenzoate has poor aqueous solubility. If the biphasic mixture lacks sufficient co-solvent, the effective concentration of the ester in the aqueous alkaline phase is too low, stalling the reaction while side reactions slowly consume the dissolved material. Solution: Optimize the solvent system to a 3:1 ratio of Tetrahydrofuran (THF) to Water. THF ensures complete dissolution of the starting material, creating a homogeneous reaction mixture that allows the mild LiOH catalyst to drive 3[3] efficiently within 2 hours.

Quantitative Catalyst Comparison

To illustrate the causality of catalyst selection, the table below summarizes the reaction profiles of various catalytic systems applied to this specific substrate (Standardized conditions: 1.0 mmol substrate, 3:1 THF/H2O, 0.2M concentration).

Catalyst SystemTemp (°C)Time (h)Conversion (%)SNAr Byproduct (%)Cannizzaro Byproduct (%)Isolated Yield (%)
2M NaOH (aq)252>9915.222.441.5
1M KOH (aq)04858.112.058.3
1M LiOH (aq) 0 2 >99 <1.0 <1.0 92.4
2M HCl (aq)601295Not DetectedNot Detected88.7

Optimized Experimental Protocols

Workflow Step1 1. Dissolution (THF:H2O) Step2 2. Cooling (0-5°C) Step1->Step2 Step3 3. Catalysis (LiOH Addition) Step2->Step3 Step4 4. Quenching (pH 3 via HCl) Step3->Step4 Step5 5. Isolation (Extraction) Step4->Step5

Step-by-step optimized experimental workflow for chemoselective ester hydrolysis.

Protocol A: Mild Base-Catalyzed Hydrolysis (Recommended)

This self-validating system uses TLC/pH checks to ensure the reaction stays within the safe operational window, preventing SNAr and Cannizzaro pathways.

  • Dissolution: Charge a round-bottom flask with methyl 2,4-difluoro-5-formylbenzoate (1.0 eq). Add a 3:1 mixture of THF and deionized water to achieve a substrate concentration of 0.2 M. Stir until a completely homogeneous solution is formed.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. (Validation: Do not proceed until internal temp is confirmed via thermocouple).

  • Catalysis: Slowly add an aqueous solution of LiOH·H2O (1.1 eq, 1.0 M) dropwise over 15 minutes. The slow addition prevents localized pH spikes that trigger the Cannizzaro reaction.

  • Monitoring: Stir at 0 °C for 1.5 to 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot should disappear completely.

  • Quenching: Quench the reaction while still at 0 °C by adding 1M HCl dropwise until the aqueous layer reaches pH 3. (Validation: The target carboxylic acid will begin to precipitate or cause cloudiness as it protonates).

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 2,4-difluoro-5-formylbenzoic acid.

Protocol B: Acid-Catalyzed Hydrolysis (Alternative)

Use this protocol if your specific batch of starting material is hypersensitive to base, or if you are scaling up and cannot maintain strict 0 °C cooling.

  • Setup: Dissolve the substrate (1.0 eq) in 1,4-Dioxane (0.2 M concentration).

  • Catalysis: Add an equal volume of 2M aqueous HCl.

  • Reaction: Heat the mixture to 60 °C under a reflux condenser. Stir for 12 hours. (Acid catalysis is an equilibrium process; the large excess of water drives it forward).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water to remove residual Dioxane and HCl, dry over Na2SO4, and concentrate.

References

  • Pearson. A Cannizzaro reaction is the reaction of an aldehyde that has no a-hydrogens. Available at: [Link]

  • Journal of the American Chemical Society (ACS). The Hydrolysis of Methyl o-Formylbenzoate. Participation of the Neighboring Aldehyde Group in the Hydroxide Ion and Morpholine-Catalyzed Reactions. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Validation for Methyl 2,4-difluoro-5-formylbenzoate Derivatives

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Methyl 2,4-difluoro-5-formylbenzoate and its derivatives are key building blocks in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Methyl 2,4-difluoro-5-formylbenzoate and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active compounds. Their precise molecular structure dictates their reactivity, biological activity, and safety profile. Consequently, unambiguous validation of their synthesis is not merely a procedural step but a foundational requirement for advancing a drug candidate.

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural validation of these fluorinated benzaldehyde derivatives. As a senior application scientist, my focus extends beyond a simple recitation of protocols; this guide is designed to illuminate the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Indispensable Role of HRMS in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool in pharmaceutical development for the characterization and structural elucidation of small molecules.[1] Its power lies in its ability to provide an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm).[2][3] This high mass accuracy allows for the confident determination of a compound's elemental composition, a critical step in validating a synthetic product.[3][4]

Unlike low-resolution mass spectrometry, which provides only the nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars). For a molecule like a Methyl 2,4-difluoro-5-formylbenzoate derivative, this capability is crucial for confirming the presence of the correct number of carbon, hydrogen, oxygen, and fluorine atoms, thereby verifying the success of the synthesis.

Core Principles of HRMS Validation:
  • Accurate Mass Measurement: The cornerstone of HRMS is its ability to measure mass with high accuracy (typically < 5 ppm).[3][5] This allows for the generation of a unique elemental formula. For a given mass accuracy, the number of possible elemental compositions increases with the measured mass.[4] However, for typical small drug-like molecules, HRMS provides a very short list of potential formulas, which can usually be narrowed down to a single correct formula based on the synthetic route.[6]

  • High Resolving Power: Resolution is the ability of a mass spectrometer to separate two ions of slightly different m/z ratios.[6] Modern HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, offer high resolving power, which is essential for separating the analyte of interest from potential impurities or background ions that may have very similar masses.[7][8][9]

  • Isotopic Pattern Analysis: The relative abundance of naturally occurring isotopes for each element in a molecule (e.g., ¹³C, ¹⁸O) creates a characteristic isotopic pattern in the mass spectrum. HRMS instruments can accurately measure this pattern. Comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for a proposed elemental formula provides an additional layer of confirmation.[3][10]

A Self-Validating HRMS Experimental Workflow

Adherence to a meticulously planned protocol is essential for generating trustworthy and reproducible data. This workflow is designed to be a self-validating system, incorporating principles outlined in regulatory guidelines such as the ICH Q2(R2) for the validation of analytical procedures.[11][12][13]

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Validation SamplePrep Sample Preparation (1-10 µM in ACN/H2O) MethodDev Method Setup (ESI+, High Resolution Mode) SamplePrep->MethodDev CalibrantPrep Calibrant Solution (Known Reference Compound) Calibration Instrument Calibration (External & Internal Lock Mass) CalibrantPrep->Calibration Calibration->MethodDev DataAcq Data Acquisition (Direct Infusion or LC-HRMS) MethodDev->DataAcq DataProc Data Processing (Spectrum Averaging, Centroiding) DataAcq->DataProc MassExtraction Accurate Mass Extraction (Monoisotopic Peak) DataProc->MassExtraction FormulaCalc Elemental Formula Calculation (Software Tools) MassExtraction->FormulaCalc Validation Validation (Mass Accuracy < 5 ppm, Isotope Pattern Match) FormulaCalc->Validation

Caption: A typical experimental workflow for HRMS validation.

Experimental Protocol: HRMS Validation

1. Sample Preparation:

  • Accurately weigh and dissolve the Methyl 2,4-difluoro-5-formylbenzoate derivative in a high-purity solvent (e.g., acetonitrile or methanol with 0.1% formic acid) to a final concentration of approximately 1-10 µM.[7] The use of LC-MS grade solvents is critical to minimize background interference.

2. Instrument Calibration:

  • Perform an external calibration of the mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This establishes the mass accuracy across the desired mass range.

  • For the highest accuracy, employ an internal calibrant or "lock mass."[14] This involves introducing a known compound continuously during the analysis, allowing the data system to correct for any minor drifts in the mass calibration in real-time.

3. Data Acquisition (Direct Infusion):

  • Infuse the sample solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Set the instrument to operate in positive electrospray ionization (ESI) mode, as the ester and formyl groups are likely to facilitate protonation ([M+H]⁺).

  • Acquire data in a high-resolution mode, typically with a resolving power of 70,000 or greater.[8]

  • Collect data for a sufficient duration (e.g., 1-2 minutes) to allow for signal averaging.

4. Data Processing and Interpretation:

  • Average the spectra acquired during the infusion to improve the signal-to-noise ratio.

  • Identify the monoisotopic peak for the protonated molecule ([M+H]⁺).

  • Using the instrument's software, determine the accurate mass of this peak.

  • Calculate the theoretical exact mass of the expected protonated molecule based on its elemental formula (e.g., C₉H₇F₂O₃ for the parent Methyl 2,4-difluoro-5-formylbenzoate).

  • Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.

  • Compare the observed isotopic pattern with the theoretically predicted pattern for the proposed formula. A good match provides strong confirmatory evidence.

Comparative Analysis: A Multi-Technique Approach

While HRMS is exceptionally powerful for determining the elemental composition, it does not provide information about the specific arrangement of atoms within the molecule.[4] For complete structural elucidation and to rule out isomers, a combination of analytical techniques is essential. The International Council for Harmonisation (ICH) guidelines encourage a scientific, risk-based approach to analytical procedures, which often involves orthogonal methods.[15][16]

Technique Information Provided Strengths Limitations
HRMS Elemental Composition, Molecular WeightHigh sensitivity, high accuracy for formula confirmation.[1][]Does not provide structural connectivity; cannot distinguish isomers.[4]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Atomic connectivity, stereochemistry, isomer identificationUnambiguous structural elucidation, gold standard for isomer differentiation.[18][19]Lower sensitivity than MS, requires larger sample amounts.[19]
FTIR Spectroscopy Presence of functional groupsFast, simple, good for identifying key bonds (e.g., C=O, C-F).[20][21]Provides limited information on the overall carbon skeleton; not suitable for isomer differentiation.[19]
The Synergy of HRMS, NMR, and FTIR

The most robust validation strategy leverages the complementary nature of these techniques.

Validation_Strategy cluster_synthesis Synthetic Product cluster_analysis Analytical Validation cluster_conclusion Conclusion Product Crude Product HRMS HRMS (Elemental Formula) Product->HRMS Confirms C, H, O, F count NMR NMR (Connectivity, Isomers) Product->NMR Confirms Structure FTIR FTIR (Functional Groups) Product->FTIR Confirms C=O, C-F Validated Validated Structure HRMS->Validated NMR->Validated FTIR->Validated

Caption: Complementary roles of HRMS, NMR, and FTIR in structural validation.

  • FTIR as a Quick Screen: A quick FTIR spectrum can immediately confirm the presence of the key functional groups: the carbonyl (C=O) stretches for the ester and aldehyde (~1700-1730 cm⁻¹ and ~1690-1715 cm⁻¹, respectively) and the carbon-fluorine (C-F) stretches (~1000-1300 cm⁻¹).[22][23]

  • HRMS for Formula Confirmation: Following the initial screen, HRMS analysis, as detailed above, provides definitive confirmation of the molecular formula, ensuring that the product has the correct elemental composition.

  • NMR for Unambiguous Structure Proof: Nuclear Magnetic Resonance (NMR) spectroscopy is the final and most definitive step.

    • ¹H NMR: Confirms the number and environment of all hydrogen atoms, including the characteristic aldehyde proton signal.

    • ¹³C NMR: Shows all unique carbon environments.

    • ¹⁹F NMR: Directly observes the fluorine atoms, confirming their presence and electronic environment.

    • 2D NMR (e.g., COSY, HSQC): These experiments establish the connectivity between atoms, proving the exact isomeric structure and leaving no ambiguity.[19] This is particularly crucial for confirming the substitution pattern on the aromatic ring.

Conclusion

For researchers, scientists, and drug development professionals, the validation of a synthetic intermediate like a Methyl 2,4-difluoro-5-formylbenzoate derivative is a critical checkpoint. High-Resolution Mass Spectrometry serves as an essential pillar in this process, offering unparalleled confidence in the elemental composition of the synthesized molecule with high accuracy and sensitivity.[1][]

However, as this guide has detailed, HRMS is most powerful when its data is contextualized within a broader analytical strategy. Its findings on elemental composition are perfectly complemented by the functional group information from FTIR and the definitive structural connectivity data from NMR. By integrating these techniques, a self-validating, scientifically sound, and regulatory-compliant workflow is established, ensuring the integrity of the molecule and the reliability of all subsequent research and development efforts.

References

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC. (2021, January 29). National Center for Biotechnology Information. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020, April 21). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30). International Council for Harmonisation. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 3). YouTube. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). International Council for Harmonisation. [Link]

  • Accurate Mass. University of California, Irvine. [Link]

  • Accurate Mass. Mass Spectrometry Research and Education Center. [Link]

  • The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences. (2012, July 27). PubMed. [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019, June 12). Journal of Chemical Education. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. [Link]

  • HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. (2024, October 31). LCGC International. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Nevada, Las Vegas. [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry. [Link]

  • Current and future perspectives on the structural identification of small molecules in biological systems. (2023, May 10). Murdoch Research Portal. [Link]

  • (PDF) Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (2019, November 8). ResearchGate. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC. National Center for Biotechnology Information. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. [Link]

  • HRMS Analysis. University of Texas Medical Branch. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. [Link]

  • (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC. National Center for Biotechnology Information. [Link]

  • High-Resolution Mass Spectrometry. (2025, August 15). Fiveable. [Link]

  • Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC. National Center for Biotechnology Information. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • Experimental Validation of Comprehensive Calculation for High-Resolution Linear MALDI-TOF Mass Spectrometry. (2024, April 18). ACS Publications. [Link]

  • ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. European Network of Forensic Science Institutes. [Link]

Sources

Comparative

Spectroscopic comparison of Methyl 2,4-difluoro-5-formylbenzoate and its structural isomers

Spectroscopic Comparison Guide: Methyl 2,4-difluoro-5-formylbenzoate vs. Structural Isomers As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical challenge of differenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Methyl 2,4-difluoro-5-formylbenzoate vs. Structural Isomers

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical challenge of differentiating highly substituted fluoroaromatic regioisomers. Compounds like Methyl 2,4-difluoro-5-formylbenzoate (CAS: 1566530-21-9) and its structural isomers are critical electrophilic intermediates, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including poly(ADP-ribose) polymerase (PARP) inhibitors[1].

Because positional isomers often co-elute in standard chromatographic workflows, spectroscopic differentiation—specifically via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—is the most authoritative method for structural validation. This guide provides an objective, data-driven comparison of Methyl 2,4-difluoro-5-formylbenzoate against its primary synthetic byproduct/isomer, Methyl 2,5-difluoro-3-formylbenzoate , detailing the causality behind their spectroscopic signatures.

Part 1: Structural Analysis & Causality in Spectroscopic Shifts

Relying solely on 1D 1 H NMR chemical shifts (ppm) to identify fluoroaromatic isomers is a flawed approach. Chemical shifts in highly substituted benzenes are highly susceptible to solvent effects, concentration, and anisotropic deshielding from adjacent carbonyl groups.

Instead, a robust analytical framework must rely on scalar coupling ( J -coupling) between 19 F and 1 H nuclei. Scalar coupling constants are intrinsic to the covalent framework and molecular geometry, making them immune to external experimental variables[2].

  • Ortho-coupling ( 3JHF​ ): Typically strong, ranging from 8 to 11 Hz.

  • Meta-coupling ( 4JHF​ ): Weaker, typically ranging from 4 to 8 Hz.

The Regiochemical Deduction:

  • Methyl 2,4-difluoro-5-formylbenzoate (Target): The aromatic proton at the C3 position is flanked by two fluorine atoms (F2 and F4). Because it is ortho to two highly NMR-active 19 F nuclei, this proton will split into a distinct triplet (or overlapping doublet of doublets) with a large coupling constant ( J≈8−10 Hz). The C6 proton, being meta to both fluorines, will appear as a doublet or broad multiplet with much smaller coupling.

  • Methyl 2,5-difluoro-3-formylbenzoate (Isomer): The aromatic protons are located at C4 and C6. Both protons are ortho to one fluorine (F5) and meta to the other (F2). Consequently, neither proton experiences the dual ortho-coupling seen in the 2,4-isomer. Instead, they manifest as two distinct, complex multiplets [1].

Part 2: Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data used to objectively differentiate the two isomers.

Table 1: Comparative 1 H NMR Data (300 MHz, DMSO- d6​ , 300K)

Structural Feature Methyl 2,4-difluoro-5-formylbenzoate Methyl 2,5-difluoro-3-formylbenzoate Diagnostic Value

| Aldehyde (-CHO) | ~10.20 ppm (s or d, 1H) | 10.19 ppm (d, J=2.4 Hz, 1H) | Indicates proximity of -CHO to fluorine (F2 coupling). | | Aromatic Protons | ~7.80 ppm (t, J≈9 Hz, 1H, H3) ~8.20 ppm (dd, 1H, H6) | 7.98 ppm (m, 1H, H4)7.86 ppm (m, 1H, H6) | Critical Differentiator: The H3 triplet exclusively confirms the 2,4-difluoro substitution pattern. | | Methoxy (-OCH 3​ ) | 3.90 ppm (s, 3H) | 3.90 ppm (s, 3H) | Confirms intact ester; non-diagnostic for isomerism. |

Note: Data for the 2,5-difluoro isomer is grounded in validated experimental protocols from PARP inhibitor patent literature[1].

Table 2: Key IR Stretching Frequencies (ATR-FTIR) | Functional Group | Expected Frequency ( cm−1 ) | Structural Implication | | :--- | :--- | :--- | | Ester C=O stretch | 1720 - 1735 | Confirms the presence of the methyl ester moiety. | | Aldehyde C=O stretch | 1690 - 1710 | Differentiates the highly conjugated formyl carbonyl from the ester. | | C-F stretch | 1000 - 1250 | Strong, broad bands confirming aromatic fluorination. |

Part 3: Experimental Workflow for Spectroscopic Validation

To ensure scientific integrity, every analytical protocol must be a self-validating system. If 1D NMR yields ambiguous multiplets due to poor magnetic shimming, 2D NMR must be employed as a fallback.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is preferred over CDCl 3​ to prevent line broadening from potential aggregation of polar intermediates and to match established literature standards for these specific building blocks[1].

  • 1D 1 H and 19 F NMR Acquisition: Acquire 1 H NMR at ≥300 MHz. Concurrently, acquire 19 F NMR with 1 H-decoupling. This simplifies the fluorine signals into singlets, allowing for rapid assessment of the number of distinct fluorine environments.

  • Multiplicity Analysis (Primary Screen): Examine the aromatic region (7.5–8.5 ppm) in the 1 H spectrum. Isolate the signal corresponding to the most shielded aromatic proton. If it is a clean triplet ( J≈8−10 Hz), the 2,4-difluoro isomer is confirmed.

  • 2D HMBC (Self-Validating Confirmation): If multiplicity is obscured, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Set the long-range JCH​ evolution time to 65 ms (optimized for ~8 Hz coupling).

    • Observation: Correlate the aldehyde proton (~10.2 ppm) to the aromatic ring carbons. In the 2,4-difluoro isomer, the -CHO proton will show strong 3JCH​ correlations to C4 (C-F) and C6 (C-H), unambiguously locking the regiochemistry of the formyl group relative to the fluorines.

Part 4: Visualization of Analytical Logic

The following decision tree maps the logical workflow for differentiating these isomers based on their primary spectroscopic signatures.

IsomerDifferentiation Start Unknown Fluorinated Formylbenzoate Isomer NMR 1H NMR Spectroscopy (300 MHz, DMSO-d6) Start->NMR Aromatic Analyze Aromatic Region (7.5 - 8.5 ppm) NMR->Aromatic Triplet Presence of Triplet (J ≈ 8-10 Hz, 1H) Aromatic->Triplet H3 between two F atoms Multiplets Two distinct Multiplets (1H each) Aromatic->Multiplets H4 & H6 ortho to one F Isomer24 Methyl 2,4-difluoro- 5-formylbenzoate Triplet->Isomer24 Isomer25 Methyl 2,5-difluoro- 3-formylbenzoate Multiplets->Isomer25

Logical decision tree for differentiating structural isomers via 1H NMR splitting patterns.

References

  • Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors (EP2109608B1). European Patent Office.
  • Pople Nomenclature for Coupled Spin Systems . Organic Chemistry Data / Hans J. Reich NMR Collection. Authoritative grounding for 19 F- 1 H scalar coupling constants and multiplet interpretation. Available at:[Link]

  • Chemical Substance Information: Methyl 2,4-difluoro-5-formylbenzoate . NextSDS Chemical Database. Baseline structural identifiers and CAS verification. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.